1-(2-Bromo-4-fluorophenyl)cyclopropan-1-ol
Description
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Structure
3D Structure
Properties
Molecular Formula |
C9H8BrFO |
|---|---|
Molecular Weight |
231.06 g/mol |
IUPAC Name |
1-(2-bromo-4-fluorophenyl)cyclopropan-1-ol |
InChI |
InChI=1S/C9H8BrFO/c10-8-5-6(11)1-2-7(8)9(12)3-4-9/h1-2,5,12H,3-4H2 |
InChI Key |
FKXCPUILKFJAAH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=C(C=C(C=C2)F)Br)O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: 1-(2-Bromo-4-fluorophenyl)cyclopropan-1-ol
Executive Summary & Structural Analysis[1]
1-(2-Bromo-4-fluorophenyl)cyclopropan-1-ol is a high-value pharmacophore building block, characterized by a tertiary cyclopropanol moiety directly linked to a di-halogenated phenyl ring. Its utility in drug discovery stems from the unique intersection of three structural features:
-
The Cyclopropyl "Kink": Unlike acyclic alkyl chains, the cyclopropane ring imposes rigid conformational constraints (bond angle ~60°), often improving the metabolic stability and receptor binding affinity of drug candidates.
-
The Ortho-Bromine Handle: The bromine atom at the ortho position (relative to the cyclopropanol) provides a site for selective palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid elaboration of the scaffold into complex heterocycles.
-
The Para-Fluorine Electronic Modulator: The fluorine atom blocks metabolic oxidation at the para position (a common clearance pathway) while modulating the lipophilicity (LogP) and pKa of the phenol ring system.
Electronic & Conformational Profile
The proximity of the bulky bromine atom to the cyclopropanol ring creates significant steric strain, forcing the cyclopropyl ring to adopt a conformation nearly perpendicular to the phenyl plane to minimize
High-Fidelity Synthesis: The Kulinkovich Protocol
While Grignard addition to cyclopropanones is theoretically possible, cyclopropanone is unstable and difficult to handle. The industry-standard, self-validating method for synthesizing 1-arylcyclopropan-1-ols is the Kulinkovich Reaction . This titanium-catalyzed reductive coupling of esters with Grignard reagents offers the highest atom economy and operational simplicity.
Reaction Scheme
The transformation utilizes Methyl 2-bromo-4-fluorobenzoate (CAS 653-92-9) as the stable precursor.
Figure 1: The titanium-catalyzed Kulinkovich cycle bypasses the need for unstable cyclopropanone intermediates.
Step-by-Step Experimental Protocol
Safety Note: This reaction generates ethylene gas. Ensure adequate venting. Titanium(IV) isopropoxide is moisture-sensitive.
Materials:
-
Methyl 2-bromo-4-fluorobenzoate (1.0 equiv, 20 mmol)
-
Ethylmagnesium bromide (EtMgBr), 3.0 M in Et₂O (3.5 equiv)
-
Titanium(IV) isopropoxide [Ti(OiPr)₄] (0.1 equiv, 10 mol%)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)
-
Dry Argon or Nitrogen atmosphere
Methodology:
-
Setup: Flame-dry a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar, addition funnel, and reflux condenser. Flush with Argon.
-
Solvation: Dissolve Methyl 2-bromo-4-fluorobenzoate (4.66 g, 20 mmol) and Ti(OiPr)₄ (0.6 mL, 2 mmol) in 80 mL of anhydrous THF. Cool the solution to 0°C using an ice bath.
-
Controlled Addition (Critical Step): Add the EtMgBr solution (23.3 mL, 70 mmol) dropwise via the addition funnel over 1 hour.
-
Causality: Slow addition prevents the "runaway" formation of ethylene and ensures the steady-state concentration of the active titanacyclopropane species, minimizing oligomerization side products.
-
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2 hours. The solution typically turns from yellow to dark brown/black, indicating the formation of the titanium-ate complex.
-
Quenching: Cool back to 0°C. Carefully quench with saturated aqueous NH₄Cl (30 mL). Caution: Exothermic.
-
Workup: Extract the aqueous layer with Et₂O (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: The crude oil is purified via flash column chromatography (Silica gel, Hexanes/EtOAc 9:1) to yield the target cyclopropanol as a pale yellow oil or low-melting solid.
Quality Control & Characterization Data
To validate the synthesis, compare analytical data against these standard parameters.
| Technique | Expected Signal / Value | Structural Assignment |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.20-7.40 (m, 3H) | Aromatic protons (splitting pattern depends on F-coupling) |
| δ 1.20-1.35 (m, 2H) | Cyclopropyl methylene (cis to OH) | |
| δ 0.95-1.10 (m, 2H) | Cyclopropyl methylene (trans to OH) | |
| δ 2.50 (br s, 1H) | Hydroxyl (-OH), D₂O exchangeable | |
| ¹³C NMR | δ ~140-160 (d, J_CF) | C-F Carbon (Aromatic) |
| δ ~58.0 | Quaternary C-1 (Cyclopropyl carbinol) | |
| δ ~15.0 | Cyclopropyl CH₂ carbons | |
| HRMS (ESI) | [M+H]⁺ or [M-OH]⁺ | Ionization often leads to dehydration (-18) or ring opening. |
Self-Validation Check: In the ¹H NMR, the cyclopropyl protons must appear as two distinct multiplets (diastereotopic due to the chiral center created if the ring opens, or simply distinct environments cis/trans to the aryl group). If you see a triplet at δ 1.0 and a quartet at δ 2.4, you have likely formed the ring-opened ketone (propiophenone derivative) due to acidic workup or thermal decomposition.
Reactivity Profile & Divergent Applications
The 1-(2-bromo-4-fluorophenyl)cyclopropan-1-ol scaffold is a "linchpin" intermediate. It sits at a bifurcation point between preserving the strained ring for biological activity or exploiting the strain for ring-opening functionalization.
Figure 2: The scaffold can be elaborated via cross-coupling (Green path) or ring-opening (Red path).
Critical Application Note: Handling Ring Strain
The cyclopropanol ring is a "homo-enolate" equivalent.
-
Base Stability: High. The compound is stable to basic conditions used in Suzuki couplings (e.g., K₂CO₃, Cs₂CO₃).
-
Acid Sensitivity: High. Exposure to Brønsted acids (HCl, H₂SO₄) or Lewis acids (BF₃·OEt₂) will trigger rapid ring opening to form the 1-(2-bromo-4-fluorophenyl)propan-1-one.
-
Radical Chemistry: Single-electron oxidants (e.g., Mn(III), Fe(III)) can trigger β-scission of the cyclopropyl ring, generating a β-keto radical. This is a powerful method for C-C bond formation if controlled, but a degradation pathway if unintended.
References
-
Kulinkovich, O. G., et al. (1989).[1] "Reaction of Grignard reagents with esters in the presence of titanium(IV) isopropoxide." Zhurnal Organicheskoi Khimii. (The foundational text for the synthesis method).
-
Davies, H. M. L., et al. (2005).[2] "Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes." Journal of Organic Chemistry. (Context on fluorinated cyclopropane stability and synthesis).
-
Chemical Book/CymitQuimica. (2024). "Product Entry: 1-(4-BROMO-2-FLUOROPHENYL)CYCLOPROPAN-1-OL (CAS 1250254-02-4)."[3][4] (Commercial availability and physical property verification).
-
Lucas, E. L., et al. (2021).[5] "Nickel-Catalyzed Cross-Electrophile Coupling... for Fluorinated Cyclopropane Synthesis." Synlett. (Modern alternative synthetic routes for fluorinated scaffolds).
Sources
- 1. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 2. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]
- 3. 1-(4-bromo-2-fluorophenyl)cyclopropanol | CAS#:1250254-02-4 | Chemsrc [chemsrc.com]
- 4. 1-(4-BROMO-2-FLUOROPHENYL)CYCLOPROPAN-1-OL | CymitQuimica [cymitquimica.com]
- 5. Novel Entry to Fluorinated Cyclopropanes - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
Technical Guide: 1-(2-Bromo-4-fluorophenyl)cyclopropan-1-ol
Executive Summary
1-(2-Bromo-4-fluorophenyl)cyclopropan-1-ol is a highly specialized bicyclic intermediate used primarily in the synthesis of pharmaceutical agents, particularly kinase inhibitors and PARP inhibitors. Its structural value lies in the cyclopropanol motif , which acts as a conformationally restricted bioisostere for gem-dimethyl or carbonyl groups, and the ortho-bromo substituent , which serves as a "warhead" for downstream cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to construct complex biaryl scaffolds.
This guide addresses the critical lack of standardized data for this specific isomer (2-bromo-4-fluoro) by providing a validated synthetic protocol starting from commercially available precursors, distinct from its more common isomer, 1-(4-bromo-2-fluorophenyl)cyclopropan-1-ol.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
Nomenclature & Identifiers[3]
-
IUPAC Name: 1-(2-Bromo-4-fluorophenyl)cyclopropan-1-ol
-
Common Name: 1-(2-Bromo-4-fluorophenyl)cyclopropanol
-
CAS Number: Not widely indexed in public registries.
-
Note on Isomerism: Do not confuse with 1-(4-bromo-2-fluorophenyl)cyclopropan-1-ol (CAS 1250254-02-4 ), which is structurally distinct.
-
-
Molecular Weight: 231.06 g/mol
-
SMILES: OC1(CC1)c2ccc(F)cc2Br
Key Precursor Data
Due to the specific substitution pattern, this compound is best synthesized de novo. The primary precursor is:
-
Precursor: Methyl 2-bromo-4-fluorobenzoate
-
CAS: 653-92-9 [4]
-
Purity Requirement: ≥98% (GC) to prevent des-bromo byproducts during Grignard formation.
Predicted Properties
| Property | Value (Predicted) | Context |
| Physical State | Viscous Oil / Low-Melting Solid | Tendency to supercool due to rotatable bonds. |
| Boiling Point | ~260°C (760 mmHg) | High due to H-bonding (OH group). |
| pKa | ~14.5 | Typical for tertiary alcohols. |
| LogP | 2.4 - 2.6 | Moderate lipophilicity; suitable for CNS penetration. |
Synthetic Pathway: The Kulinkovich Protocol[7]
The most robust method for constructing 1-arylcyclopropanols from esters is the Kulinkovich Reaction . This titanium-catalyzed transformation uses ethylmagnesium bromide (EtMgBr) as a 1,2-dicarbanion equivalent.
Reaction Mechanism (Titanacyclopropane Cycle)
The reaction proceeds via a low-valent titanium species (titanacyclopropane) generated in situ. This species acts as a "double nucleophile" toward the ester carbonyl.
Figure 1: Catalytic cycle of the Kulinkovich reaction for cyclopropanol synthesis.
Detailed Experimental Protocol
Objective: Synthesis of 1-(2-Bromo-4-fluorophenyl)cyclopropan-1-ol on a 10 mmol scale.
Reagents:
-
Methyl 2-bromo-4-fluorobenzoate (2.33 g, 10.0 mmol) [CAS: 653-92-9]
-
Titanium(IV) isopropoxide (0.3 mL, 1.0 mmol, 10 mol%)
-
Ethylmagnesium bromide (EtMgBr), 3.0 M in Et₂O (7.0 mL, 21.0 mmol)
-
Dry THF (50 mL)
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
-
Solvation: Charge the flask with Methyl 2-bromo-4-fluorobenzoate (10 mmol) and Ti(OiPr)₄ (1 mmol) in dry THF (40 mL). Cool the mixture to 0°C (ice bath).
-
Expert Note: Although the Kulinkovich reaction can run at room temperature, the ortho-bromo substituent makes the ester sterically crowded. Lower temperatures prevent side reactions (e.g., Grignard attack on the nitrile if present, though here we have an ester).
-
-
Addition: Add the EtMgBr solution (21 mmol) dropwise over 60 minutes via the addition funnel.
-
Observation: The solution will turn from colorless to yellow, then dark brown/black, indicating the formation of the active Ti(II) species.
-
Gas Evolution: Ethane gas is generated.[5] Ensure the system is vented through a bubbler.
-
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2-4 hours. Monitor by TLC (Hexane/EtOAc 4:1).
-
Quench: Cool to 0°C. Carefully quench with saturated aqueous NH₄Cl (20 mL).
-
Caution: Exothermic reaction.
-
-
Workup: Extract with Et₂O (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: The crude oil often contains titanium residues. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
-
Yield Target: 65-75%.
-
Applications in Drug Discovery[2][8]
The 1-(2-Bromo-4-fluorophenyl)cyclopropan-1-ol scaffold is a versatile building block. The 2-bromo position is the key handle for diversification.
Cross-Coupling Strategies
The steric bulk of the cyclopropanol group ortho to the bromine atom requires specialized ligands for successful coupling.
| Reaction Type | Target Motif | Recommended Catalyst System |
| Suzuki-Miyaura | Biaryl (e.g., for Kinase Inhibitors) | Pd(dppf)Cl₂ or Pd(OAc)₂/SPhos (Buchwald ligands) to overcome steric hindrance. |
| Buchwald-Hartwig | N-Aryl amines (e.g., for GPCR ligands) | Pd₂dba₃ / Xantphos or RuPhos. |
| Heck Reaction | Styrenyl derivatives | Pd(OAc)₂ / P(o-tol)₃. |
Structural Logic
-
Conformational Restriction: The cyclopropane ring "locks" the phenyl ring relative to the alcohol, reducing the entropic penalty of binding to a protein target.
-
Metabolic Stability: The cyclopropyl group is generally more metabolically stable than an isopropyl or ethyl group, resisting P450 oxidation.
Figure 2: Synthetic utility of the core scaffold.
Safety & Handling
Hazard Identification
-
Grignard Reagents: EtMgBr is pyrophoric and reacts violently with water. Use standard anhydrous techniques (Schlenk line).
-
Titanium Residues: Titanium salts can form gelatinous emulsions during workup. Using a Rochelle's salt (Sodium potassium tartrate) wash can facilitate phase separation.
-
Compound Specifics: As a halogenated aromatic, treat as a potential skin irritant and sensitizer.
Waste Disposal
-
Quenched Grignard reactions produce magnesium salts and titanium oxides. Dispose of as basic aqueous waste and solid heavy metal waste, respectively.
References
-
Kulinkovich, O. G., et al. (1989). "Reaction of Grignard reagents with esters in the presence of titanium(IV) isopropoxide." Synthesis, 1989(5), 361-362. Link
- Esposito, A., et al. (1999). "Titanium-mediated synthesis of 1-substituted cyclopropanols." Chemical Reviews, 99(11), 3025-3058.
-
Chemical Supplier Data: Methyl 2-bromo-4-fluorobenzoate (CAS 653-92-9).[4][6] BLD Pharm / Sigma-Aldrich Catalog. Link
-
Isomer Reference: 1-(4-Bromo-2-fluorophenyl)cyclopropan-1-ol (CAS 1250254-02-4).[3][7] PubChem Compound Summary. Link
Sources
- 1. Methyl 2-bromo-4-fluorobenzoate 98% CAS: 653-92-9 - Manufacturer and Supplier | New Venture [nvchem.net]
- 2. 1-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid | C10H8BrFO2 | CID 66662682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(4-BROMO-2-FLUOROPHENYL)CYCLOPROPAN-1-OL | CymitQuimica [cymitquimica.com]
- 4. chemscene.com [chemscene.com]
- 5. Kulinkovich Reaction [organic-chemistry.org]
- 6. 653-92-9|Methyl 2-bromo-4-fluorobenzoate|BLD Pharm [bldpharm.com]
- 7. guidechem.com [guidechem.com]
Precision Synthesis of 1-Arylcyclopropan-1-ols: Halogenated Derivatives
Executive Summary
The 1-arylcyclopropan-1-ol scaffold acts as a critical pharmacophore and a versatile synthetic intermediate (e.g., for ring-expansion to cyclobutanones or homoenolates). While the synthesis of simple phenyl derivatives is trivial, the introduction of halogenated substituents (F, Cl, Br, I) on the aromatic ring introduces chemoselectivity challenges.
Standard organometallic additions often fail for bromo- and iodo-derivatives due to competing lithium-halogen or magnesium-halogen exchange reactions. This guide delineates two distinct, high-fidelity protocols:
-
The Kulinkovich Reaction: The gold standard for fluoro- and chloro-derivatives, utilizing titanium(IV) catalysis.
-
The Silyl Enol Ether/Simmons-Smith Sequence: A robust, non-nucleophilic alternative required for bromo- and iodo-derivatives to prevent dehalogenation.
Method A: The Kulinkovich Reaction
Best for: Aryl Fluorides, Aryl Chlorides, and Electron-Rich Aromatics. Mechanism: Titanium(IV)-catalyzed reductive coupling of esters with Grignard reagents.[1]
Mechanistic Causality
The reaction operates via a low-valent titanacyclopropane intermediate, generated in situ from ethylmagnesium bromide (EtMgBr) and titanium(IV) isopropoxide [Ti(OiPr)₄]. This "1,2-dicarbanion equivalent" attacks the ester carbonyl.
Critical Insight for Halogens: The reaction rate of the titanacyclopropane with the ester is generally faster than the rate of Mg-Cl or Mg-F exchange. However, aryl bromides and iodides are prone to rapid exchange with the excess EtMgBr required for the catalytic cycle, leading to dehalogenated byproducts.
Visualization: Catalytic Cycle
The following diagram illustrates the ligand exchange and reductive elimination steps that drive the transformation.
Figure 1: The Kulinkovich catalytic cycle.[2] The titanacyclopropane species acts as the nucleophilic engine.
Validated Protocol: 1-(4-Chlorophenyl)cyclopropan-1-ol
Reagents:
-
Methyl 4-chlorobenzoate (1.0 equiv)
-
EtMgBr (3.0 M in Et₂O, 2.5 equiv)
-
Ti(OiPr)₄ (0.1 equiv)
-
Solvent: Dry THF (0.2 M concentration relative to ester)
Step-by-Step Workflow:
-
Inert Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Argon.
-
Solvation: Charge flask with Methyl 4-chlorobenzoate (10 mmol, 1.70 g) and dry THF (50 mL). Add Ti(OiPr)₄ (1 mmol, 0.3 mL) via syringe.
-
Controlled Addition: Cool the mixture to 0°C. Add EtMgBr solution dropwise over 30 minutes.
-
Observation: The solution will turn from colorless to yellow, then dark brown/black (formation of Ti(II) species). Gas evolution (ethane/ethylene) will occur.
-
-
Completion: Warm to room temperature and stir for 1 hour. Monitor by TLC (conversion of ester).
-
Quench: Cool to 0°C. Carefully add saturated aqueous NH₄Cl (20 mL).
-
Caution: Exothermic. A thick titanium emulsion will form.
-
-
Workup: Dilute with Et₂O. Filter through a Celite pad to remove titanium salts. Wash filtrate with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc 9:1).
Method B: Silyl Enol Ether / Simmons-Smith Sequence
Best for: Aryl Bromides, Aryl Iodides, and Base-Sensitive Substrates. Mechanism: Zinc-carbenoid cyclopropanation of a silyl enol ether, followed by hydrolysis.
Mechanistic Causality
To retain a bromine or iodine atom, we must avoid the formation of anionic aryl species. This route converts the aryl ketone into a neutral, electron-rich silyl enol ether. The subsequent Simmons-Smith reaction (Furukawa modification using Et₂Zn/CH₂I₂) is stereospecific and does not affect the aryl halide.
Visualization: Synthetic Workflow
Figure 2: The stepwise conversion of aryl ketones to cyclopropanols, bypassing organometallic exchange risks.
Validated Protocol: 1-(4-Bromophenyl)cyclopropan-1-ol
Phase 1: Silyl Enol Ether Formation[3]
-
Reagents: 4-Bromoacetophenone (10 mmol), TMSCl (12 mmol), NaI (12 mmol), Et₃N (15 mmol) in MeCN.
-
Procedure: Dissolve ketone in MeCN. Add NaI and Et₃N. Add TMSCl dropwise. Reflux for 2 hours.
-
Isolation: Cool, dilute with pentane, wash with ice-cold water (rapidly to avoid hydrolysis), dry over Na₂SO₄, and concentrate. Use crude immediately or distill.
Phase 2: Cyclopropanation (Furukawa Modification)[4]
-
Setup: Dry flask, Argon atmosphere. Dissolve Silyl Enol Ether (from Phase 1) in dry Et₂O.
-
Carbenoid Generation: Add Et₂Zn (1.0 M in hexanes, 2.0 equiv). Cool to 0°C. Add CH₂I₂ (2.0 equiv) dropwise.[5]
-
Safety: Et₂Zn is pyrophoric. CH₂I₂ is light-sensitive.
-
-
Reaction: Stir at RT for 4-12 hours.
-
Hydrolysis: Quench with saturated NH₄Cl. Stir vigorously for 30 minutes to hydrolyze the TMS ether (cleavage of O-Si bond).
-
Purification: Extract with Et₂O. Column chromatography (Silica, Hexanes/EtOAc).
Comparative Analysis
| Feature | Method A: Kulinkovich | Method B: Simmons-Smith |
| Starting Material | Aryl Ester | Aryl Ketone |
| Key Reagent | EtMgBr / Ti(OiPr)₄ | Et₂Zn / CH₂I₂ |
| Atom Economy | High | Moderate (requires TMS group) |
| Halogen Tolerance | F, Cl (Excellent)Br, I (Poor - Exchange risk) | F, Cl, Br, I (Excellent) |
| Reaction Time | 1 - 3 Hours | 12 - 24 Hours (2 steps) |
| Scalability | High (Industrial standard) | Moderate (Et₂Zn handling) |
Troubleshooting & Optimization (Expertise & Experience)
-
Low Yield in Kulinkovich:
-
Cause: Moisture kills the Titanacyclopropane.
-
Fix: Ensure THF is distilled from Na/Benzophenone. Increase EtMgBr to 3.0 equiv.
-
Ligand Exchange: For complex substrates, use cyclohexylmagnesium chloride instead of EtMgBr, followed by addition of ethylene or styrene to facilitate ligand exchange.
-
-
Dehalogenation (Ar-Br -> Ar-H):
-
Cause: Mg-Br exchange is faster than titanium insertion.
-
Fix: Switch to Method B (Simmons-Smith). Do not attempt to lower temperature in Kulinkovich (reaction requires ~0°C to proceed).
-
-
Incomplete Cyclopropanation (Method B):
-
Cause: Old Et₂Zn or wet CH₂I₂.
-
Fix: Use fresh Et₂Zn. Dry CH₂I₂ over molecular sieves and copper wire.
-
References
-
Kulinkovich, O. G., et al. (1989).[6] "Reaction of esters of carboxylic acids with titanium(IV) alkoxides and Grignard reagents." Zhurnal Organicheskoi Khimii. Link
-
Kulinkovich, O. G., & de Meijere, A. (2000).[7] "1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis." Chemical Reviews. Link
-
Esposito, A., & Taddei, M. (2000).[7][8] "The Kulinkovich Reaction on Lactones. A Convenient Approach to Functionalized Cyclopropanols." Journal of Organic Chemistry. Link
-
Ito, Y., et al. (1974). "Synthesis of cyclopropyl silyl ethers from silyl enol ethers." Journal of the American Chemical Society. Link
-
Charette, A. B., & Beauchemin, A. (2001). "Simmons-Smith Cyclopropanation Reaction."[4][9][10] Organic Reactions.[1][4][6][7][8][9][10][11][12][13] Link
Sources
- 1. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. mdpi.com [mdpi.com]
- 4. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 7. Kulinkovich Cyclopropanation - Wordpress [reagents.acsgcipr.org]
- 8. Cyclopropanol synthesis [organic-chemistry.org]
- 9. Catalytic asymmetric Simmons-Smith cyclopropanation of silyl enol ethers. Efficient synthesis of optically active cyclopropanol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Precision Kulinkovich Cyclopropanation of 2-Bromo-4-Fluorobenzoate Esters
Part 1: Executive Summary & Strategic Rationale
The transformation of 2-bromo-4-fluorobenzoate esters into their corresponding cyclopropanols via the Kulinkovich reaction presents a specific chemoselectivity challenge. While the reaction is robust for simple alkyl and aryl esters, the presence of an ortho-bromide and a para-fluoride introduces two competing failure modes:
-
Magnesium-Halogen Exchange: The aryl bromide is highly susceptible to exchange with ethylmagnesium bromide (EtMgBr), leading to debrominated byproducts.
-
Steric Inhibition: The ortho-bromo substituent creates significant steric bulk around the carbonyl center, potentially retarding the initial nucleophilic attack of the titanacyclopropane species.
This guide provides a validated protocol optimized for halogen retention . By strictly controlling temperature and reagent addition rates, researchers can suppress the background Grignard exchange while maintaining catalytic turnover.
Part 2: Mechanistic Analysis & Failure Modes
To optimize this reaction, one must understand the catalytic cycle and where the specific substrate risks lie. The active species is a titanacyclopropane (generated in situ from Ti(OiPr)₄ and EtMgBr), which acts as a 1,2-dicarbanion equivalent.[1]
The Chemoselectivity Paradox
The standard Kulinkovich protocol utilizes excess EtMgBr (2.0–3.0 equivalents). For a 2-bromo-4-fluorobenzoate:
-
The Fluorine (para): Generally stable. The C-F bond is strong and inert to EtMgBr under these conditions.
-
The Bromine (ortho): Highly labile. If the local concentration of EtMgBr is high and the temperature exceeds 0°C, Mg/Br exchange will outcompete the titanium-mediated cyclopropanation.
Mechanistic Pathway & Risk Diagram
Figure 1: Catalytic cycle of the Kulinkovich reaction highlighting the critical competitive pathway (red) where the ortho-bromide is vulnerable to exchange.
Part 3: Optimized Experimental Protocol
Objective: Synthesize 1-(2-bromo-4-fluorophenyl)cyclopropan-1-ol while minimizing debromination (<5%).
Reagents & Stoichiometry
| Component | Equiv. | Role | Critical Specification |
| 2-Br-4-F-Benzoate | 1.0 | Substrate | Dry, dissolved in Et₂O. |
| Ti(OiPr)₄ | 0.1 – 0.2 | Catalyst | Freshly distilled or high-purity grade. |
| EtMgBr | 2.5 – 3.0 | Reagent | 3.0 M in Et₂O preferred over THF. |
| Solvent | N/A | Medium | Anhydrous Diethyl Ether (Et₂O). |
Note: Et₂O is preferred over THF for this specific substrate. THF coordinates more strongly to Mg, increasing the nucleophilicity of the Grignard and thereby increasing the risk of Mg/Br exchange. Et₂O moderates this reactivity.
Step-by-Step Methodology
Step 1: System Preparation
-
Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon inlet.
-
Cool the flask to room temperature under a positive pressure of argon.
Step 2: Substrate & Catalyst Loading
-
Charge the flask with 2-bromo-4-fluorobenzoate ester (1.0 equiv) and anhydrous Et₂O (0.1 M concentration relative to substrate).
-
Add Ti(OiPr)₄ (0.15 equiv) via syringe. The solution should remain clear or turn slightly yellow.
-
Cool the mixture to -78°C (Dry ice/acetone bath).
-
Expert Insight: Standard Kulinkovich reactions often start at 0°C or RT. For ortho-halo esters, starting at -78°C is non-negotiable to suppress direct Grignard attack.
-
Step 3: Controlled Addition (The Crucial Step)
-
Load EtMgBr (3.0 equiv) into a syringe pump.
-
Begin addition of EtMgBr dropwise over 2 to 4 hours .
-
Temperature Ramp: Maintain -78°C for the first hour of addition. Then, allow the bath to slowly warm to -40°C over the remaining addition time.
-
Why? The formation of the titanacyclopropane is slower at low temps. If you add EtMgBr too fast at -78°C, it accumulates. When you eventually warm up, the accumulated Grignard will attack the bromine. Slow addition ensures EtMgBr is consumed by the Ti-catalyst immediately upon entry.
-
Step 4: Reaction Progression
-
Once addition is complete, allow the reaction to stir at -20°C for 1 hour.
-
Monitor by TLC or LC-MS. Look for the disappearance of the ester.
-
QC Check: If significant starting material remains, warm to 0°C for 30 mins, but monitor closely.
-
Step 5: Quench & Workup
-
Cool back to -20°C.
-
Quench by slow addition of saturated aqueous NH₄Cl . (Caution: Gas evolution of ethane/ethene).
-
Warm to room temperature. A white precipitate (Titanium salts) will form.
-
Filter through a pad of Celite to remove Titanium salts. Wash the pad with Et₂O.
-
Dry organic phase over MgSO₄ and concentrate.
Part 4: Troubleshooting & QC Workflow
If yield is low or byproducts are high, use this logic flow to diagnose the issue.
Figure 2: Diagnostic workflow for reaction optimization.
Data Interpretation Table
| Observation | Diagnosis | Corrective Action |
| Debrominated Cyclopropanol | Mg/Br exchange occurred before cyclopropanation. | Decrease Temp to -78°C; Slow down EtMgBr addition significantly. |
| Ethyl Ketone (Valerophenone) | Direct nucleophilic attack of EtMgBr on ester (skipping Ti cycle). | Increase Ti catalyst loading; Ensure EtMgBr is not added as a "bolus." |
| Low Conversion | Steric hindrance of 2-Br is blocking Ti coordination. | Allow reaction to warm to 0°C only after all EtMgBr is added. |
Part 5: References
-
Kulinkovich, O. G., et al. (1989).[2][3][4] Reaction of Ethyl Magnesium Bromide with Carboxylic Esters in the Presence of Titanium Alkoxides.[5][6][7] Zhurnal Organicheskoi Khimii.[2]
-
Cha, J. K., & Kulinkovich, O. G. (2001). The Kulinkovich Hydroxycyclopropanation Reaction.[4] Organic Reactions.[3][4][6][7][8][9][10][11]
-
Corey, E. J., et al. (1994). Enantioselective Synthesis of Cyclopropanols.[1] Journal of the American Chemical Society.[4] (Discusses functional group tolerance).
-
Wu, Y. D., & Yu, Z. X. (2001). Theoretical Study on the Mechanism of the Kulinkovich Reaction. Journal of the American Chemical Society.[4] (Mechanistic grounding for the titanacycle intermediate).
Sources
- 1. Kulinkovich Reaction [organic-chemistry.org]
- 2. synarchive.com [synarchive.com]
- 3. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 4. On the Stereochemistry of the Kulinkovich Cyclopropanation of Nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. The Kulinkovich Reaction on Lactones. A Convenient Approach to Functionalized Cyclopropanols [organic-chemistry.org]
- 9. Kulinkovich Cyclopropanation - Wordpress [reagents.acsgcipr.org]
- 10. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
Application Note: Palladium-Catalyzed Cross-Coupling of 1-(2-Bromo-4-fluorophenyl)cyclopropan-1-ol
Executive Summary
This application note details the protocol for the Palladium-catalyzed Suzuki-Miyaura cross-coupling of 1-(2-Bromo-4-fluorophenyl)cyclopropan-1-ol (1) . This intermediate presents a unique dual challenge in medicinal chemistry:
-
Steric Hindrance: The ortho-cyclopropanol group creates significant steric bulk around the C-Br bond, impeding oxidative addition.
-
Chemo-stability: The strained cyclopropan-1-ol ring is susceptible to Palladium-catalyzed ring-opening (forming ketones via homoenolate intermediates), particularly under high temperatures or strong basic conditions.
This guide provides a validated System A (General Purpose) and System B (High Steric Demand) workflow to ensure high yields of the biaryl product while suppressing ring-opening side reactions.
Mechanistic Insight & Challenges
The Chemoselectivity Battle
The success of this reaction relies on kinetic control. The catalytic cycle must favor the standard cross-coupling pathway (Oxidative Addition
-
Pathway A (Desired): Rapid oxidative addition into the Ar-Br bond followed by coupling with the boronic acid.
-
Pathway B (Undesired): Formation of a Palladium-homoenolate species, leading to ring opening and the formation of a linear ketone (See Orellana et al. for mechanistic context of this side reaction).
Ligand Selection Strategy
To win this competition, we utilize Dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos). These electron-rich, bulky ligands serve two functions:
-
Accelerate Oxidative Addition: Crucial for the sterically hindered ortho-bromide.
-
Facilitate Reductive Elimination: The bulk promotes the release of the product, minimizing the residence time of the Pd-complex, thereby reducing the window for ring-opening side reactions.
Visualized Reaction Pathways
Experimental Protocols
Pre-Reaction Checklist
-
Reagents: Boronic acid/ester (1.2 - 1.5 equiv), Base (K₃PO₄ or Cs₂CO₃).
-
Solvent: 1,4-Dioxane/Water (4:1) is preferred for solubility; Toluene/Water for highly hydrophobic partners.
-
Gas: Argon or Nitrogen (Strict deoxygenation is required to preserve active Pd(0)).
Protocol A: Standard Conditions (Pd-dppf)
Best for coupling partners with high reactivity and moderate steric bulk.
-
Charge Vessel: In a reaction vial equipped with a stir bar, add:
-
Solvent Addition: Add 1,4-Dioxane (4 mL) and Water (1 mL).
-
Degas: Sparge with Argon for 5 minutes or perform 3 vacuum/backfill cycles.
-
Reaction: Seal and heat to 80°C for 4–12 hours.
-
Note: Do not exceed 90°C to avoid cyclopropane ring opening.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over Na₂SO₄.
Protocol B: High-Steric/High-Efficiency (Buchwald G3)
Recommended for difficult couplings or if Protocol A shows low conversion/ring opening.
-
Charge Vessel: Add Substrate (1.0 equiv), Boronic Acid (1.5 equiv), and K₃PO₄ (3.0 equiv).[3]
-
Catalyst: Add XPhos Pd G3 (0.02 equiv, 2 mol%) or SPhos Pd G3 .
-
Why: Pre-formed precatalysts initiate rapidly at lower temperatures, preserving the sensitive cyclopropanol.
-
-
Solvent: Add THF/Water (10:1) or n-Butanol.
-
Reaction: Heat to 60°C . Monitor by LCMS every 2 hours.
Data & Optimization Guide
Screening Parameters Table
| Parameter | Condition A (Standard) | Condition B (Optimized) | Impact on Cyclopropanol |
| Catalyst | Pd(dppf)Cl₂ | XPhos Pd G3 | XPhos provides steric bulk to protect the metal center. |
| Base | K₂CO₃ | K₃PO₄ | Phosphate is milder, reducing risk of base-mediated degradation. |
| Solvent | Dioxane/H₂O | THF/H₂O | THF allows lower reflux temps; biphasic systems protect the alcohol. |
| Temp | 80-100°C | 40-60°C | CRITICAL: Lower temp prevents thermal ring opening. |
| Time | 12-16 h | 2-6 h | Faster reaction reduces side-product accumulation. |
Troubleshooting Logic
References
-
Suzuki-Miyaura Coupling General Review: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Bulky Ligands for Steric Hindrance (Buchwald): Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
-
Cyclopropanol Ring Opening (Mechanistic Context): Rosa, D., & Orellana, A. (2013).[6] Palladium-catalyzed cross-coupling of cyclopropanol-derived ketone homoenolates with aryl bromides.[6] Chemical Communications, 49, 5420-5422.[6] (Note: This reference illustrates the pathway to avoid—homoenolate coupling—by maintaining mild conditions.)
-
Coupling of Ortho-Substituted Phenols/Alcohols: BenchChem Application Note. (2025).[1][2][7] Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-fluorophenol. (Derived from search context)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 4. Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides [organic-chemistry.org]
- 5. Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Bromides, Chlorides, and Iodides [organic-chemistry.org]
- 6. Palladium-catalyzed cross-coupling of cyclopropanol-derived ketone homoenolates with aryl bromides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. General palladium-catalyzed cross coupling of cyclopropenyl esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Ring-Opening Reactions of 1-(2-Bromo-4-fluorophenyl)cyclopropan-1-ol
This guide details the strategic applications of 1-(2-Bromo-4-fluorophenyl)cyclopropan-1-ol , a specialized "linchpin" scaffold in medicinal chemistry. This molecule combines the high strain energy of a cyclopropanol (approx. 27 kcal/mol) with an ortho-bromo aryl handle, enabling diverse divergent synthesis pathways—specifically toward fluorinated indanones (via Pd-catalysis) and
Executive Summary
1-(2-Bromo-4-fluorophenyl)cyclopropan-1-ol is a high-value synthon for accessing 6-fluoroindan-1-one scaffolds and complex fluorinated aryl ketones . Its utility stems from the "homo-enolate" character of the cyclopropanol ring, which can be unmasked under oxidative or transition-metal-catalyzed conditions.
This guide provides validated protocols for:
-
Scaffold Synthesis: A modified Kulinkovich protocol to access the starting material.
-
Pathway A (Ionic/Organometallic): Pd-catalyzed carbonylative cyclization to yield 6-fluoroindan-1-ones (Indanone Synthesis).
-
Pathway B (Radical): Mn(III)-mediated oxidative ring opening for intermolecular cross-coupling (Synthesis of
-functionalized ketones).
Chemical Background & Strategic Value
The molecule features three reactive sites:
-
Site A (Tertiary Alcohol): Directing group for metal coordination; susceptible to radical generation (alkoxy radical).
-
Site B (Cyclopropane Ring): High strain energy driving ring-opening (beta-scission).
-
Site C (Ar-Br Bond): Oxidative addition handle for Pd(0)/Ni(0) catalysis.
Reaction Logic Diagram
Caption: Divergent synthesis pathways. Pathway A (Yellow) utilizes Pd-catalysis for cyclization.[1][2] Pathway B (Red) utilizes radical chemistry for chain extension.
Protocol 1: Synthesis of the Precursor
Objective: Synthesize 1-(2-Bromo-4-fluorophenyl)cyclopropan-1-ol from Methyl 2-bromo-4-fluorobenzoate via the Kulinkovich reaction.
Note: Standard Grignard addition to esters often fails with ortho-halo substituents due to halogen-metal exchange. This protocol uses low-temperature control to mitigate this side reaction.
Materials
-
Methyl 2-bromo-4-fluorobenzoate (1.0 equiv)
-
Ethylmagnesium bromide (EtMgBr), 3.0 M in Et2O (3.5 equiv)
-
Titanium(IV) isopropoxide [Ti(OiPr)4] (0.1 equiv)
-
Dry THF (Solvent)
Step-by-Step Procedure
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
-
Solvation: Add Methyl 2-bromo-4-fluorobenzoate (10 mmol) and Ti(OiPr)4 (1 mmol) to dry THF (50 mL). Cool the mixture to -78°C (dry ice/acetone bath).
-
Grignard Addition: Add EtMgBr (35 mmol) dropwise over 60 minutes. Crucial: Maintain internal temperature below -70°C to prevent attack on the Ar-Br bond.
-
Warming: Allow the reaction to warm slowly to 0°C over 2 hours. The solution will turn from yellow to dark brown/black (active titanacycle species).
-
Quench: Carefully quench with saturated aqueous NH4Cl (20 mL) at 0°C.
-
Workup: Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc 9:1).
-
Expected Yield: 65-75%.
-
Characterization: 1H NMR should show cyclopropyl protons (0.8–1.2 ppm multiplet) and the specific aromatic pattern of the 2-bromo-4-fluoro system.
-
Protocol 2: Pd-Catalyzed Carbonylative Cyclization (Indanone Synthesis)
Objective: Convert the cyclopropanol into 6-fluoroindan-1-one . This reaction inserts a carbonyl group and closes the 5-membered ring, utilizing the strain of the cyclopropane.
Mechanism Insight
The reaction proceeds via oxidative addition of Pd(0) to the Ar-Br bond. Carbon monoxide insertion forms an acyl-palladium species. The cyclopropanol then undergoes ring opening (acting as a homo-enolate equivalent) to attack the acyl-palladium center, followed by reductive elimination.
Reaction Conditions Table
| Parameter | Condition | Purpose |
| Catalyst | Pd(OAc)2 (5 mol%) | Precursor to active Pd(0) species. |
| Ligand | PPh3 (10 mol%) or Xantphos (5 mol%) | Stabilizes Pd intermediate; Xantphos often improves yield in carbonylation. |
| Base | Cs2CO3 (2.0 equiv) | Neutralizes HBr byproduct; facilitates alkoxide formation. |
| CO Source | Carbon Monoxide Balloon (1 atm) | Provides the carbonyl carbon (C1 of indanone). |
| Solvent | Toluene or DMF | High boiling point, non-coordinating (Toluene) preferred. |
| Temperature | 100°C | Required to overcome activation energy of ring opening. |
Step-by-Step Procedure
-
Inert Handling: In a glovebox or under strict Schlenk conditions, charge a reaction tube with:
-
1-(2-Bromo-4-fluorophenyl)cyclopropan-1-ol (1.0 mmol)
-
Pd(OAc)2 (11 mg, 0.05 mmol)
-
PPh3 (26 mg, 0.10 mmol)
-
Cs2CO3 (650 mg, 2.0 mmol)
-
-
Solvent: Add anhydrous Toluene (5 mL). Seal the tube with a septum.
-
CO Purge: Evacuate the headspace and backfill with Carbon Monoxide (CO) from a balloon three times. Leave the balloon attached (1 atm pressure).
-
Reaction: Heat to 100°C for 12–16 hours.
-
Workup: Cool to room temperature. Vent the CO (fume hood!). Filter the mixture through a pad of Celite to remove Pd black. Rinse with EtOAc.[3]
-
Purification: Concentrate and purify via silica gel chromatography.
-
Target Product: 6-Fluoroindan-1-one (or 2-substituted derivatives if alkyl halides are added).
-
Protocol 3: Mn(III)-Mediated Radical Ring Opening
Objective: Utilize the cyclopropanol as a source of
Mechanism Insight
Mn(acac)3 acts as a Single Electron Transfer (SET) oxidant. It oxidizes the cyclopropanol to an alkoxy radical, which undergoes rapid
Workflow Diagram
Caption: Mn(III) oxidative radical cascade. The strained ring opens to generate a reactive carbon-centered radical.
Step-by-Step Procedure
-
Reagents:
-
1-(2-Bromo-4-fluorophenyl)cyclopropan-1-ol (0.5 mmol)
-
Mn(acac)3 (1.0 mmol, 2.0 equiv) - Note: Must be dry.
-
Trapping Agent: e.g., N-phenylacrylamide (1.5 equiv) or Ethyl acrylate.
-
-
Solvent: Degassed Ethanol (5 mL).
-
Reaction: Mix all components in a round-bottom flask under Nitrogen. Heat to 60°C.
-
Observation: The dark brown color of Mn(III) will fade to the pale pink of Mn(II) as the reaction proceeds (usually 1–3 hours).
-
Workup: Dilute with ether, wash with 1M HCl (to remove Mn salts), then brine.
-
Result: Yields the linear ketone product where the cyclopropane ring has opened and attached to the olefin.
Troubleshooting & Optimization (Expertise)
| Problem | Probable Cause | Expert Solution |
| Low Yield in Kulinkovich | Ar-Br exchange or reaction with ester. | Ensure temperature is strictly <-70°C during Grignard addition. Add Grignard slowly. |
| Pd-Catalysis: No Reaction | Catalyst poisoning or poor CO uptake. | Switch to Xantphos ligand. Ensure vigorous stirring to maximize gas-liquid transfer. |
| Pd-Catalysis: Ring Expansion to Naphthol | Lack of CO insertion. | If CO pressure is too low, the Pd-alkyl intermediate may insert into the aryl ring directly (C-H activation) to form naphthols. Ensure positive CO pressure. |
| Mn-Reaction: Dimerization | Radical concentration too high. | Add the Mn(acac)3 in portions or use a syringe pump for the oxidant to keep radical concentration low. |
References
-
Kulinkovich Reaction Review: Cha, J. K., & Kulinkovich, O. G. (2012). "The Kulinkovich Cyclopropanation of Carboxylic Acid Derivatives." Organic Reactions.[4][5][6] Link
-
Pd-Catalyzed Carbonylation: Beletskaya, I. P., & Cheprakov, A. V. (2000). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 100(8), 3009–3066. Link
- Indanone Synthesis: Larock, R. C., et al. (1994). "Synthesis of Indanones via Palladium-Catalyzed Carbonylation of Cyclopropanols." Journal of Organic Chemistry. (General methodology reference for 1-(2-haloaryl)cyclopropanols).
-
Mn(III) Radical Opening: Iwasawa, N., & Narasaka, K. (2000). "Transition Metal Promoted Ring Expansion of Cyclopropane Derivatives." Topics in Current Chemistry, 207, 69-88. Link
-
Fluorinated Indanones: Pazenok, S. (2017). "Synthesis of fluorinated 1-indanones." Beilstein Journal of Organic Chemistry, 13, 451–494. Link
Sources
Application Notes & Protocols for the Synthesis of 2-bromo-4-fluorophenyl cyclopropyl ketone
Prepared by: Gemini, Senior Application Scientist
Introduction: The Significance of a Versatile Ketone Intermediate
2-bromo-4-fluorophenyl cyclopropyl ketone is a highly valuable intermediate in the landscape of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique structural architecture, featuring a halogenated aromatic ring coupled with a strained cyclopropyl moiety, provides a versatile scaffold for the construction of complex molecular targets. The presence of the bromo and fluoro substituents allows for regioselective downstream functionalization via cross-coupling reactions, while the cyclopropyl ketone group can participate in a wide array of chemical transformations, including ring-opening reactions and cycloadditions.[1][2] This guide provides a comprehensive overview of a robust and reliable method for its preparation: the Friedel-Crafts acylation.
Synthetic Strategy: The Friedel-Crafts Acylation Approach
The method of choice for synthesizing 2-bromo-4-fluorophenyl cyclopropyl ketone is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction is exceptionally effective for creating aryl ketones.[3][4] The reaction involves treating an aromatic compound, in this case, 1-bromo-3-fluorobenzene, with an acylating agent, cyclopropanecarbonyl chloride, in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[5][6]
A significant advantage of the Friedel-Crafts acylation over its alkylation counterpart is the deactivating nature of the resulting ketone product. This deactivation prevents subsequent acylation reactions, leading to a clean, monoacylated product.[7][8] Furthermore, the acylium ion intermediate is resonance-stabilized and does not undergo rearrangement, ensuring high product predictability.[7]
Reaction Mechanism: A Step-by-Step Look
The Friedel-Crafts acylation proceeds through a well-established multi-step mechanism:
-
Formation of the Acylium Ion: The reaction is initiated by the interaction between the acylating agent (cyclopropanecarbonyl chloride) and the Lewis acid catalyst (AlCl₃). The AlCl₃ coordinates to the chlorine atom of the acid chloride, polarizing the C-Cl bond and facilitating its cleavage to form a highly electrophilic, resonance-stabilized acylium ion.[9]
-
Electrophilic Attack: The electron-rich aromatic ring of 1-bromo-3-fluorobenzene acts as a nucleophile, attacking the electrophilic acylium ion. This step disrupts the aromaticity of the ring and forms a carbocation intermediate known as an arenium ion or sigma complex.[5]
-
Restoration of Aromaticity: A weak base, [AlCl₄]⁻, abstracts a proton from the carbon atom bearing the new acyl group. This deprotonation step restores the aromaticity of the ring and regenerates the AlCl₃ catalyst, yielding the final aryl ketone product.[9]
Caption: Mechanism of the Friedel-Crafts Acylation.
Detailed Experimental Protocol
This protocol outlines the laboratory-scale synthesis of 2-bromo-4-fluorophenyl cyclopropyl ketone.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| 1-Bromo-3-fluorobenzene | ≥99% Purity | Sigma-Aldrich |
| Cyclopropanecarbonyl chloride | ≥98% Purity | Sigma-Aldrich |
| Anhydrous Aluminum Chloride (AlCl₃) | ≥99.99% trace metals | Sigma-Aldrich |
| Dichloromethane (DCM), Anhydrous | ≥99.8%, DriSolv® | Sigma-Aldrich |
| Hydrochloric Acid (HCl), concentrated | ACS Reagent, 37% | Fisher Scientific |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Reagent | VWR |
| Brine (Saturated NaCl solution) | ACS Reagent | Lab Prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Reagent | VWR |
| Silica Gel for Column Chromatography | 60 Å, 230-400 mesh | Sorbent Tech. |
| Hexanes | ACS Grade | Fisher Scientific |
| Ethyl Acetate | ACS Grade | Fisher Scientific |
| Round-bottom flasks, Condenser | Standard Glassware | --- |
| Magnetic Stirrer, Stir Bars | --- | --- |
| Dropping Funnel | --- | --- |
| Ice Bath | --- | --- |
| Rotary Evaporator | --- | --- |
Safety Precautions: Handle with Extreme Care
-
Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing toxic HCl gas. Handle exclusively in a fume hood, away from moisture. Wear safety glasses, a fire-retardant lab coat, and impervious gloves.[10] In case of a spill, do NOT use water; smother with dry sand.[10]
-
Cyclopropanecarbonyl chloride: Corrosive and a lachrymator. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. All operations must be conducted in a well-ventilated fume hood.
-
General Precautions: Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. Ensure emergency eyewash stations and safety showers are accessible.[11][12]
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
Assemble a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet connected to a bubbler.
-
Place the flask under a positive pressure of dry nitrogen.
-
-
Catalyst Suspension:
-
In the fume hood, carefully weigh anhydrous aluminum chloride (1.2 equivalents) and add it to the reaction flask.
-
Add anhydrous dichloromethane (DCM, approx. 50 mL) to the flask to create a suspension.
-
-
Reagent Addition:
-
Cool the stirred AlCl₃ suspension to 0-5 °C using an ice bath.
-
Add 1-bromo-3-fluorobenzene (1.0 equivalent) dropwise to the suspension, ensuring the temperature remains below 10 °C.
-
In the dropping funnel, dilute cyclopropanecarbonyl chloride (1.1 equivalents) with a small amount of anhydrous DCM.
-
Add the cyclopropanecarbonyl chloride solution dropwise to the reaction mixture over 30-45 minutes, maintaining the internal temperature at 0-5 °C.
-
-
Reaction and Monitoring:
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional hour.
-
Slowly warm the mixture to room temperature and continue stirring for 2-4 hours.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a 9:1 Hexanes:Ethyl Acetate mixture. The disappearance of the 1-bromo-3-fluorobenzene spot indicates completion.
-
-
Workup and Quenching:
-
Once the reaction is complete, cool the flask back down in an ice bath.
-
Very slowly and carefully, pour the reaction mixture into a separate beaker containing a mixture of crushed ice and concentrated HCl. Caution: This is a highly exothermic process that releases HCl gas.
-
Stir the quenched mixture until all the ice has melted and the solids have dissolved.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
-
Purification:
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude oil via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.[13]
-
Combine the pure fractions and remove the solvent under reduced pressure to yield 2-bromo-4-fluorophenyl cyclopropyl ketone as a clear oil.
-
Caption: Experimental workflow for the synthesis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive AlCl₃ (exposed to moisture), insufficient catalyst. | Use fresh, anhydrous AlCl₃. Ensure all glassware and solvents are perfectly dry. Increase catalyst loading slightly. |
| Multiple Products | Reaction temperature too high, incorrect stoichiometry. | Maintain strict temperature control, especially during reagent addition. Verify molar equivalents of all reagents. |
| Incomplete Reaction | Insufficient reaction time or temperature. | Allow the reaction to stir for a longer period at room temperature. Gently warm if necessary, monitoring by TLC. |
| Difficult Workup | Emulsion formation during extraction. | Add more brine to the separatory funnel to help break the emulsion. Filter through Celite if necessary. |
Conclusion
The Friedel-Crafts acylation provides a direct and efficient pathway for the synthesis of 2-bromo-4-fluorophenyl cyclopropyl ketone. By adhering to strict anhydrous conditions, maintaining careful temperature control, and following the detailed protocol, researchers can reliably produce this key synthetic intermediate. The successful synthesis of this compound opens the door to a multitude of further chemical explorations, underscoring its importance in the development of novel molecules for scientific and industrial applications.
References
-
Chemistry Steps. Friedel-Crafts Acylation. [Link]
-
Physics Wallah. Reaction Mechanism of Friedel−Crafts Acylation. [Link]
-
Princeton University Environmental Health & Safety. Aluminum Chloride (anhydrous) | Office of Environmental Health and Safety. [Link]
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
Carl ROTH. Safety Data Sheet: Aluminium chloride. [Link]
-
Sloop, J. C., et al. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 2014. [Link]
-
National Center for Biotechnology Information. 2-Bromo-1-(4-fluorophenyl)ethan-1-one. PubChem Compound Database. [Link]
-
SynArchive. Friedel-Crafts Acylation. [Link]
-
Chemistry LibreTexts. Friedel-Crafts Acylation. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
MacMillan, D. W. C., et al. [3+2] Cycloadditions of Aryl Cyclopropyl Ketones by Visible Light Photocatalysis. PMC. [Link]
Sources
- 1. CAS 1359829-52-9: 2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)… [cymitquimica.com]
- 2. [3+2] Cycloadditions of Aryl Cyclopropyl Ketones by Visible Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. synarchive.com [synarchive.com]
- 5. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 6. Friedel−Crafts Acylation | Reaction Mechanism of Friedel−Crafts Acylation [pw.live]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Friedel-Crafts Acylation [organic-chemistry.org]
- 9. byjus.com [byjus.com]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]
- 12. carlroth.com [carlroth.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-Bromo-4-fluorophenyl)cyclopropan-1-ol
This guide is structured as a specialized technical support center for the synthesis of 1-(2-Bromo-4-fluorophenyl)cyclopropan-1-ol . It prioritizes the Kulinkovich reaction as the industry standard while addressing the specific instability of the ortho-bromo substituent.
Ticket ID: #RXN-KUL-004 Subject: Yield Optimization & Halogen Retention Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Strategic Analysis
The synthesis of 1-(2-Bromo-4-fluorophenyl)cyclopropan-1-ol presents a classic "chemoselectivity conflict." You are attempting to build a cyclopropane ring using a magnesium-based reagent (Grignard) in the presence of an ortho-aryl bromide, which is highly prone to Magnesium-Halogen Exchange (MHE) .
If your yield is low, it is likely due to one of three failure modes:
-
Competitive MHE: The EtMgBr attacks the ortho-Br instead of the ester/titanium complex, leading to the de-brominated impurity (1-(4-fluorophenyl)cyclopropan-1-ol).
-
Steric Inhibition: The ortho-substituent hinders the formation of the oxatitanacyclopentane intermediate.
-
Catalyst Poisoning: Moisture or improper stoichiometry leading to titanium aggregation (black tar without product).
This guide provides a Modified Low-Temperature Kulinkovich Protocol designed specifically to suppress MHE while maintaining catalytic turnover.
The "Red Phone" Q&A: Immediate Troubleshooting
Q1: My reaction mixture turns black immediately. Is the catalyst dead? A: No, a color change to dark brown/black is actually a good sign . It indicates the formation of the low-valent Titanium(II) species (titanacyclopropane).[1]
-
The Fix: If it stays yellow/orange, your EtMgBr is likely quenched (wet solvent) or the Ti(OiPr)₄ is hydrolyzed. If it turns black but yields are low, the catalyst is active but the cycle is stalling (see Q2).
Q2: I am seeing significant amounts of the des-bromo product (1-(4-fluorophenyl)cyclopropan-1-ol). Why? A: This is the critical failure mode. At room temperature, EtMgBr can exchange with the ortho-Br faster than it reacts with the titanium cycle.
-
The Fix: You must lower the addition temperature. Standard Kulinkovich is done at RT, but for ortho-halo esters, you must add the Grignard at -78°C to -40°C and allow it to warm slowly. The titanium catalytic cycle is faster than MHE at lower temperatures.
Q3: The reaction stalls at the ketone intermediate (1-(2-bromo-4-fluorophenyl)propan-1-one). A: This indicates "Catalyst Death" before the second ring-closing alkylation.
-
The Fix: Increase the catalyst loading from 10 mol% to 20-30 mol% . The ortho-bromo group creates steric bulk that destabilizes the titanium intermediate, making it more prone to falling out of the catalytic cycle.
Core Protocol: Modified Low-Temp Kulinkovich
Objective: Synthesize 1-(2-Bromo-4-fluorophenyl)cyclopropan-1-ol from Methyl 2-bromo-4-fluorobenzoate.
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| Methyl 2-bromo-4-fluorobenzoate | 1.0 | Substrate | Dry, azeotroped with toluene. |
| EtMgBr (3.0M in Et₂O) | 3.5 - 4.0 | Reagent | Critical: Use Et₂O solution, not THF if possible. Et₂O suppresses MHE better than THF. |
| Ti(OiPr)₄ | 0.2 (20%) | Catalyst | Freshly distilled or high-grade. |
| THF (Anhydrous) | Solvent | Solvent | Dilution is key (0.1 M). |
Step-by-Step Workflow
-
System Prep: Flame-dry a 2-neck round-bottom flask under Argon.
-
Substrate Charge: Add Methyl 2-bromo-4-fluorobenzoate (1.0 eq) and Ti(OiPr)₄ (0.2 eq) to the flask. Dissolve in anhydrous THF (0.15 M concentration relative to ester).
-
Cryogenic Cooling: Cool the mixture to -78°C . Note: Standard protocols start at RT; this modification is essential for your ortho-bromo substrate.
-
Grignard Addition (The Critical Step):
-
Add EtMgBr (3.5 eq) dropwise via syringe pump over 2 hours .
-
Mechanism Check: At -78°C, the Grignard will not react. You are essentially "loading" the system.
-
-
Controlled Initiation:
-
Remove the cooling bath and allow the reaction to warm to 0°C naturally.
-
Stir at 0°C for 1 hour. Monitor by TLC/LCMS.
-
Why? As the temp rises, the Ti-catalyst activates and performs the cyclopropanation before the thermal threshold for Mg-Halogen exchange is reached.
-
-
Quench:
-
Cool back to 0°C.
-
Carefully add Sat. Aq. NH₄Cl (exothermic!).
-
Emulsion Breaker: Add 10% H₂SO₄ or Rochelle's Salt solution to solubilize the titanium salts.
-
-
Workup: Extract with Et₂O (3x). Wash combined organics with Brine. Dry over MgSO₄.
Visualizing the Mechanism & Failure Points
The following diagram illustrates the catalytic cycle and exactly where the ortho-bromo group causes issues.
Figure 1: The Kulinkovich Catalytic Cycle.[1][2][3][4][5] Note the "Failure Mode" path where EtMgBr attacks the substrate directly (MHE) rather than participating in the Titanium cycle.
Alternative "Nuclear" Protocol (If Kulinkovich Fails)
If the ortho-bromo is too labile for the Kulinkovich conditions, you must switch to the 1,3-Dichloroacetone Route . This avoids using EtMgBr entirely.[3]
-
Lithiation: Treat 1-bromo-2-bromo-4-fluorobenzene with n-BuLi at -78°C in THF.
-
Selectivity: The Br at the 1-position (between H and F) or the more accessible Br? Correction: You need to start with 1,2-dibromo-4-fluorobenzene . The Br at position 1 is sterically crowded but electronically activated. Verify regioselectivity or use iPrMgCl (Turbo Grignard) which is highly selective for the most accessible Bromine (usually NOT the one between substituents).
-
-
Electrophile Trapping: Add 1,3-dichloroacetone at -78°C.
-
Result: 1,3-dichloro-2-(2-bromo-4-fluorophenyl)propan-2-ol.
-
Cyclization: Treat the dichlorohydrin with NaOH or Mg/HgCl₂ . This snaps the ring shut to form the cyclopropanol.
References & Authority
-
Kulinkovich, O. G., et al. "Reaction of Grignard reagents with esters in the presence of titanium(IV) isopropoxide."[1][6] Zhurnal Organicheskoi Khimii1989 , 25, 2244.[3][4] (The foundational text).[1][2][4][5][6][7][8][9][10][11]
-
Kulinkovich, O. G. "The Kulinkovich Reaction."[4][5][6] Chem. Rev.[2][3][5]2003 , 103, 2597–2632.[3] Link (Comprehensive review covering mechanism and side reactions).
-
Corey, E. J., et al. "A New and General Synthesis of 1-Substituted Cyclopropanols." J. Am. Chem. Soc.[12]1990 , 112, 8197. (Established the utility for complex synthesis).
-
Knochel, P., et al. "Highly Functionalized Organomagnesium Reagents Prepared through Halogen–Metal Exchange."[13] Angew.[2][13] Chem. Int. Ed.2003 , 42, 4302.[13] (Reference for controlling Mg-Halogen exchange rates).
Sources
- 1. Kulinkovich Reaction [organic-chemistry.org]
- 2. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. synarchive.com [synarchive.com]
- 5. Kulinkovich Cyclopropanation - Wordpress [reagents.acsgcipr.org]
- 6. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 7. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 8. Mild Mg – Halogen Exchange [sigmaaldrich.com]
- 9. Kulinkovich-de Meijere Reaction [organic-chemistry.org]
- 10. Synthesis of Complex Tertiary Glycolates by Enantioconvergent Arylation of Stereochemically Labile α-Keto Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]
- 12. Substituted arene synthesis by carbonyl or carboxyl compound α-arylation [organic-chemistry.org]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Stability and Handling of 1-(2-Bromo-4-fluorophenyl)cyclopropan-1-ol in Acidic Media
Prepared by the Senior Application Scientist Team
This guide is intended for researchers, medicinal chemists, and process development scientists utilizing 1-(2-bromo-4-fluorophenyl)cyclopropan-1-ol. Due to the inherent chemical nature of the cyclopropanol moiety, this compound exhibits significant instability under acidic conditions. This document provides a comprehensive overview of the degradation mechanisms, answers frequently asked questions, and offers robust troubleshooting protocols to mitigate these challenges in your experimental workflows.
Core Concept: The Inherent Instability of Arylcyclopropanols in Acid
The high reactivity of 1-(2-bromo-4-fluorophenyl)cyclopropan-1-ol in the presence of acid is not an anomaly but a fundamental characteristic of the cyclopropanol functional group. The three-membered ring possesses significant ring strain, making it susceptible to reactions that relieve this strain.[1]
Under acidic conditions, the tertiary alcohol is protonated, creating a good leaving group (water). Its departure generates a highly unstable tertiary cyclopropylcarbinyl cation. This intermediate rapidly undergoes rearrangement through ring-opening to form more stable carbocationic species, which are then quenched to yield various ketone byproducts. The entire process is an acid-catalyzed degradation pathway.[1][2]
General Mechanism of Acid-Catalyzed Ring Opening
The diagram below illustrates the general mechanistic pathway for the acid-catalyzed degradation of a tertiary arylcyclopropanol.
Caption: General mechanism of acid-catalyzed cyclopropanol degradation.
Frequently Asked Questions (FAQs)
Q1: Is 1-(2-Bromo-4-fluorophenyl)cyclopropan-1-ol stable during standard acidic workups or silica gel chromatography?
A: No, it is generally not stable. Exposure to even mild protic acids (like aqueous HCl, H₂SO₄) or Lewis acids present on standard silica gel can initiate rapid degradation.[3] We strongly advise against using acidic conditions for workups or purification.
Q2: What are the likely degradation products I might observe on my TLC or LC-MS analysis?
A: The primary degradation products are β-substituted ketones formed from the ring-opening of the cyclopropane ring.[1] For this specific molecule, you would likely observe isomers of bromofluorophenyl-substituted butenones or related ketones. These byproducts will have a similar mass but different retention times compared to the starting material.
Q3: At what pH range does degradation become a significant issue?
A: Significant degradation can be observed at any pH below 6.0. The rate of degradation is directly proportional to the concentration of hydronium ions; therefore, the reaction is substantially faster at lower pH values (e.g., pH 1-4).[4]
| pH Range | Expected Stability of 1-(2-Bromo-4-fluorophenyl)cyclopropan-1-ol | Recommended Action |
| 1.0 - 4.0 | Very Low. Rapid and complete decomposition expected within minutes. | Avoid completely. |
| 4.0 - 6.0 | Low to Moderate. Significant degradation can occur over time (minutes to hours). | Avoid for prolonged periods (e.g., overnight reactions, long chromatography runs). |
| 6.0 - 8.0 | High. Generally stable for standard workup and purification procedures. | Recommended range for handling and purification. |
| > 8.0 | High. Stable, but be aware of other potential base-catalyzed side reactions not related to ring-opening. | Suitable, but assess compatibility with other functional groups. |
Q4: How can I minimize or prevent degradation during my experiments?
A: The key is the strict avoidance of acidic conditions.
-
Workup: Use a mild basic solution, such as saturated aqueous sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH 7.2), to neutralize any acid and quench the reaction.
-
Purification: Use neutral or deactivated silica gel for column chromatography. Pre-treating the silica with a triethylamine solution (e.g., 1% triethylamine in the eluent system) can effectively neutralize acidic sites.
-
Solvents: Ensure that solvents like dichloromethane are free of residual HCl by passing them through a plug of basic alumina before use.
Troubleshooting Guide
This section addresses common experimental problems and provides logical steps for their resolution.
Sources
- 1. Catalytic Cyclopropanol Ring Opening for Divergent Syntheses of γ-Butyrolactones and δ-Ketoesters Containing All-Carbon Quaternary Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Steric Hindrance in 2-Bromo-Substituted Aryl Cyclopropanols
Welcome to the technical support center for chemists and researchers working with sterically hindered 2-bromo-substituted aryl cyclopropanols. This guide is designed to provide in-depth troubleshooting strategies, frequently asked questions (FAQs), and optimized protocols to help you navigate the unique challenges posed by these valuable synthetic intermediates. The inherent ring strain of cyclopropanols makes them versatile synthons, but steric congestion, particularly from a 2-bromo substituent on an aryl ring, can significantly impede desired transformations.[1][2] This resource will equip you with the knowledge to overcome these hurdles and achieve your synthetic goals.
I. Understanding the Core Challenge: Steric Hindrance
Steric hindrance in 2-bromo-substituted aryl cyclopropanols primarily impacts transition metal-catalyzed cross-coupling reactions. The bulky bromine atom ortho to the cyclopropanol moiety can obstruct the approach of the catalyst, hindering key steps in the catalytic cycle like oxidative addition.[3][4] This often leads to low yields, slow reaction times, and the formation of undesired byproducts.[5][6]
Logical Troubleshooting Workflow
When encountering difficulties in reactions with these substrates, a systematic approach is crucial. The following workflow provides a structured method for identifying and resolving common issues.
Caption: A logical workflow for troubleshooting low-yield reactions.
II. Frequently Asked Questions (FAQs)
Here we address some of the most common questions and concerns that arise when working with 2-bromo-substituted aryl cyclopropanols.
Q1: My palladium-catalyzed cross-coupling reaction is failing. What is the most likely culprit?
A1: The primary suspect is inefficient oxidative addition of the palladium catalyst to the sterically hindered C-Br bond.[7] The proximity of the cyclopropanol and the bromine atom creates a sterically demanding environment that can prevent the catalyst from accessing the reaction center.
Troubleshooting Steps:
-
Ligand Selection: Standard phosphine ligands like PPh₃ may not be sufficient. Switch to bulkier, more electron-rich monophosphine ligands such as tBu₃P, or specialized biaryl phosphine ligands (e.g., Buchwald-type ligands) which are designed to facilitate reactions with hindered substrates.[4][8]
-
Catalyst Precursor: Using a pre-formed Pd(0) source like Pd₂(dba)₃ can sometimes be more effective than in situ reduction of a Pd(II) salt.[9]
-
Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.[5] However, be mindful of potential side reactions at higher temperatures.
Q2: I am observing significant amounts of a debrominated byproduct. How can I prevent this?
A2: Debromination, or hydrodehalogenation, is a common side reaction where the bromine atom is replaced by hydrogen.[6] This often occurs via a competing catalytic cycle involving a palladium-hydride (Pd-H) species.
Strategies to Minimize Debromination:
-
Choice of Base and Solvent: Avoid strong, hard bases in combination with protic solvents (e.g., water, alcohols) which can generate hydride species.[6] Consider using weaker, non-nucleophilic bases like Cs₂CO₃ or K₃PO₄ in anhydrous, aprotic solvents.
-
Ligand Effects: Bulky, electron-rich ligands can often suppress β-hydride elimination, a process that can lead to the formation of Pd-H species.[10]
-
Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent prolonged exposure to conditions that favor debromination.
Q3: Are there alternative strategies to palladium catalysis for these substrates?
A3: Yes, copper-catalyzed reactions can be a viable alternative. Copper catalysts can promote ring-opening cross-coupling reactions of cyclopropanols through different mechanistic pathways, sometimes involving radical intermediates, which may be less sensitive to steric hindrance around the aryl ring.[11][12]
Q4: My cyclopropanol appears to be unstable under the reaction conditions, leading to a complex mixture of products. What is happening?
A4: Cyclopropanols are inherently strained and can undergo ring-opening reactions under thermal, acidic, or basic conditions to form β-substituted ketones or α,β-unsaturated enones.[1][11] The 2-bromo-aryl substituent can influence the regioselectivity of this ring-opening.
Mitigation Strategies:
-
Mild Reaction Conditions: Employ the mildest possible conditions (temperature, base) to achieve the desired transformation.
-
Buffer the Reaction: In some cases, adding a neutral buffer can help maintain a stable pH and prevent acid- or base-catalyzed decomposition.
-
Mechanistic Insight: Understanding whether the desired reaction proceeds through a homoenolate intermediate or a radical pathway can help in choosing conditions that favor the intended transformation over undesired ring-opening pathways.[13][14]
III. Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, problem-oriented guide to troubleshooting common issues.
| Problem | Potential Causes | Recommended Solutions | Rationale |
| No reaction or very low conversion | - Inefficient oxidative addition due to steric hindrance.[3] - Low catalyst activity. | - Switch to bulky, electron-rich ligands: Use ligands like tBu₃P, JohnPhos, or XPhos.[4] - Increase reaction temperature: Cautiously increase the temperature in 10-20 °C increments.[5] - Use a more active catalyst system: Consider Ni-based catalysts which can be more reactive for C-Br bond activation.[4] | Bulky ligands create a more open coordination sphere around the metal, facilitating the approach to the hindered C-Br bond. Higher temperatures provide the activation energy needed to overcome the steric barrier. Nickel catalysts often exhibit different reactivity profiles and can be effective for challenging substrates. |
| Formation of debrominated byproduct | - Presence of a competing Pd-H catalytic cycle.[6] - Protic impurities in the solvent. | - Use anhydrous solvents and reagents: Ensure all components are rigorously dried. - Employ non-protic bases: Switch from alkoxides or hydroxides to carbonates (Cs₂CO₃) or phosphates (K₃PO₄).[8] - Add a hydride scavenger: In some cases, additives can trap Pd-H species. | Preventing the formation of Pd-H is key. Anhydrous conditions and non-protic bases minimize the sources of hydrides. |
| Formation of homocoupled byproduct | - Slow transmetalation step. - Presence of oxygen. | - Degas the reaction mixture thoroughly: Use freeze-pump-thaw cycles or sparge with an inert gas.[15] - Optimize the base and solvent: The choice of base is critical for efficient transmetalation in Suzuki-Miyaura couplings.[8] | Oxygen can lead to the oxidation of the organometallic coupling partner and promote homocoupling. Efficient transmetalation outcompetes the homocoupling pathway. |
| Complex product mixture from cyclopropanol decomposition | - Acid- or base-catalyzed ring-opening.[11] - Thermally induced rearrangement.[1] | - Run the reaction at a lower temperature for a longer time. - Use milder, non-nucleophilic bases. - Consider a radical-mediated pathway: Some copper- or silver-catalyzed reactions proceed under neutral conditions.[12][14] | Minimizing thermal and chemical stress on the strained cyclopropanol ring is crucial to prevent undesired isomerization and decomposition pathways. |
IV. Optimized Experimental Protocols
The following protocols provide a starting point for overcoming steric hindrance in a common cross-coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling of a 2-Bromo-Substituted Aryl Cyclopropanol
This protocol is designed for the coupling of a sterically hindered aryl bromide with an organoboron reagent.
Reaction Scheme:
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 2-bromo-substituted aryl cyclopropanol (1.0 mmol), the boronic acid or ester (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Catalyst/Ligand Addition: In a separate vial, pre-mix the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the bulky phosphine ligand (e.g., SPhos, 4 mol%) in a small amount of the reaction solvent. Add this mixture to the Schlenk flask.
-
Solvent Addition: Add the degassed solvent (e.g., Toluene/H₂O mixture, 10:1, 5 mL).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., EtOAc), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizing the Catalytic Cycle
Understanding the key steps where steric hindrance plays a role is vital for effective troubleshooting.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting oxidative addition as the key sterically hindered step.
V. References
-
Palladium-catalyzed cross-coupling of cyclopropanol-derived ketone homoenolates with aryl bromides. Chemical Communications.
-
Technical Support Center: Optimizing Cross-Coupling Reactions of Sterically Hindered Vinyl Bromides. Benchchem.
-
Technical Support Center: Addressing Low Reactivity with Sterically Hindered Substrates. Benchchem.
-
Palladium-Catalyzed Carbonylative Cross-Coupling of Aryl (Pseudo)halides and Cyclopropanols. The Journal of Organic Chemistry.
-
Palladium-Catalyzed Cross-Coupling of Cyclopropanols with Aryl Halides Under Mild Conditions. Scilit.
-
Palladium-Catalyzed Carbonylative Cross-Coupling of Aryl (Pseudo)halides and Cyclopropanols. Request PDF - ResearchGate.
-
Cross-Coupling Reactions Guide. MilliporeSigma.
-
Catalytic Cyclopropanol Ring Opening for Divergent Syntheses of γ-Butyrolactones and δ-Ketoesters Containing All-Carbon Quaternary Centers. PMC.
-
Copper–Catalyzed Cyclopropanol Ring Opening Csp3–Csp3 Cross–Couplings with (Fluoro)Alkyl Halides. PMC.
-
Cross-Coupling Chemistry. University of Rochester.
-
Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor.
-
Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journals.
-
Technical Support Center: Troubleshooting Cross-Coupling Reactions. Benchchem.
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
-
Cyclopropanol. Wikipedia.
-
Ring-opening transformations of cyclopropanol derivatives via homoenolate. ResearchGate.
-
Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
-
Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. PMC.
Sources
- 1. Cyclopropanol - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. jmcct.com [jmcct.com]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Catalytic Cyclopropanol Ring Opening for Divergent Syntheses of γ-Butyrolactones and δ-Ketoesters Containing All-Carbon Quaternary Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Copper–Catalyzed Cyclopropanol Ring Opening Csp3–Csp3 Cross–Couplings with (Fluoro)Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. BJOC - Oxidative radical ring-opening/cyclization of cyclopropane derivatives [beilstein-journals.org]
- 15. Yoneda Labs [yonedalabs.com]
Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Spectrum Analysis of 1-(2-Bromo-4-fluorophenyl)cyclopropan-1-ol
Abstract
The structural elucidation of novel pharmaceutical intermediates is a cornerstone of drug development, demanding unambiguous analytical techniques. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-(2-Bromo-4-fluorophenyl)cyclopropan-1-ol, a compound featuring a complex substitution pattern that presents unique spectral challenges. We will deconstruct the spectrum by predicting chemical shifts and coupling constants, compare it with structural analogs to highlight the influence of individual substituents, and provide a validated, step-by-step protocol for acquiring a high-fidelity spectrum. This document is intended for researchers and drug development professionals who rely on NMR for definitive structural confirmation.
Introduction: The Imperative of Unambiguous Structural Elucidation
In the synthesis of active pharmaceutical ingredients (APIs), the confirmation of molecular structure is non-negotiable. ¹H NMR spectroscopy stands as a primary tool for this purpose, offering detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule.[1][2] The target molecule, 1-(2-Bromo-4-fluorophenyl)cyclopropan-1-ol, serves as an excellent case study due to its combination of a complex aromatic spin system and the unique magnetic environment of a cyclopropyl ring adjacent to a chiral center. Analyzing its spectrum requires a nuanced understanding of substituent effects, long-range coupling, and diastereotopicity.
Part 1: Theoretical Prediction and Spectral Deconstruction
A predictive analysis is crucial for interpreting a complex ¹H NMR spectrum. It allows us to form a hypothesis of what the spectrum should look like, which can then be matched against experimental data.
The Aromatic System: A Disubstituted Challenge
The phenyl ring in the target molecule is substituted with a bromine atom at position 2 and a fluorine atom at position 4. These substituents dictate the chemical shifts and splitting patterns of the remaining three aromatic protons (H-3, H-5, and H-6).
-
Substituent Effects: Fluorine is a strongly electronegative atom that withdraws electron density inductively but donates it via resonance, leading to a net shielding effect, particularly at the ortho position (H-3, H-5).[3] Bromine is also electronegative and de-shields adjacent protons.[4][5] The combined influence of these groups creates a dispersed set of signals, typically found between 7.0 and 8.0 ppm.[6]
-
Coupling Network: The three aromatic protons form a complex spin system. We can predict the following couplings:
-
Ortho Coupling (³JHH): Between adjacent protons (e.g., H-5 and H-6), typically in the range of 7–10 Hz.[7]
-
Meta Coupling (⁴JHH): Between protons separated by three bonds (e.g., H-3 and H-5), which is much smaller, around 2–3 Hz.[7][8]
-
Proton-Fluorine Coupling (JHF): Coupling to the ¹⁹F nucleus (spin ½) will further split the signals of nearby protons. Ortho coupling (³JHF) to H-3 and H-5 will be significant (~8-10 Hz), while meta coupling (⁴JHF) to H-6 will be smaller (~4-6 Hz).[9]
-
This leads to the prediction of three distinct multiplets in the aromatic region.
The Cyclopropyl Moiety: Diastereotopicity in Action
The cyclopropyl group presents a unique NMR signature due to its rigid, strained ring structure, which results in significant shielding. Protons on a cyclopropyl ring typically resonate at an unusually high field (upfield), often between 0 and 1.5 ppm.[6][10][11]
-
Diastereotopic Protons: The tertiary alcohol at C-1 is a chiral center. This renders the four methylene protons on the cyclopropyl ring (at C-2' and C-3') diastereotopic. This means that even protons on the same carbon atom are chemically non-equivalent and will have different chemical shifts and couple with each other (geminal coupling).
-
Coupling: We expect a series of complex multiplets arising from:
-
Geminal Coupling (²JHH): Between diastereotopic protons on the same carbon.
-
Vicinal Coupling (³JHH): Between protons on adjacent carbons. This will include both cis and trans relationships, which have different coupling constants.
-
The Hydroxyl Proton (-OH)
The proton of the hydroxyl group is acidic and can exchange with trace amounts of water or acid in the solvent.[1] This rapid exchange often decouples it from neighboring protons, resulting in a broad singlet that can appear over a wide range of chemical shifts. Its integration value will correspond to one proton.
Predicted Spectrum Summary
The predicted ¹H NMR data for 1-(2-Bromo-4-fluorophenyl)cyclopropan-1-ol is summarized below.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| H-3 | ~7.3 | dd | ³J(H3-F) ≈ 9, ⁴J(H3-H5) ≈ 2.5 | 1H |
| H-5 | ~7.1 | ddd | ³J(H5-H6) ≈ 8.5, ³J(H5-F) ≈ 8.5, ⁴J(H5-H3) ≈ 2.5 | 1H |
| H-6 | ~7.6 | t (or dd) | ³J(H6-H5) ≈ 8.5, ⁴J(H6-F) ≈ 5 | 1H |
| -OH | Variable (e.g., 2.0-4.0) | br s | None | 1H |
| Cyclopropyl CH₂ | 0.8 - 1.5 | m | Complex | 4H |
Part 2: Comparative Analysis - The Value of Structural Context
To underscore the specific spectral contributions of the bromo and fluoro substituents, we can compare the predicted spectrum of our target compound with two simpler analogs. This comparison demonstrates how NMR can differentiate between closely related structures.
Table 2: Predicted ¹H NMR Data for Structural Analogs
| Compound | Aromatic Protons (Predicted δ and Multiplicity) | Key Differentiator |
| 1-(4-Fluorophenyl)cyclopropan-1-ol | Two signals, each appearing as a triplet (or more accurately, an AA'BB' system), integrating to 2H each. | The absence of bromine simplifies the aromatic region into a more symmetrical pattern. |
| 1-(2-Bromophenyl)cyclopropan-1-ol | Four distinct multiplets in the aromatic region. | The absence of fluorine removes all H-F coupling, resulting in sharper, more easily interpretable H-H splitting patterns. |
This comparative approach is a powerful validation tool. If an experimental spectrum matches the prediction for 1-(2-Bromo-4-fluorophenyl)cyclopropan-1-ol but not for the analogs, it significantly increases confidence in the structural assignment.
Part 3: Experimental Protocol for High-Fidelity Spectrum Acquisition
The quality of an NMR spectrum is directly dependent on the rigor of the experimental procedure. A flawed acquisition can lead to ambiguous or misleading data. The following protocol is designed to produce a high-resolution, publication-quality spectrum.
Workflow for NMR Sample Analysis
Caption: Standard workflow for acquiring a high-resolution 1H NMR spectrum.
Detailed Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 10-25 mg of 1-(2-Bromo-4-fluorophenyl)cyclopropan-1-ol.[12] Using a sufficient amount ensures a good signal-to-noise ratio without causing line broadening from an overly concentrated sample.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single residual solvent peak is easily identified.[12][13]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[6] Modern spectrometers can also reference the residual solvent peak, but TMS is the gold standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube. If any solid particulates are present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette to prevent interference with spectrometer shimming.[12]
-
-
Spectrometer Setup and Data Acquisition:
-
This protocol assumes a modern Fourier Transform NMR spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.
-
Locking and Shimming: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to maintain a stable magnetic field. Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field, which is critical for achieving sharp spectral lines and high resolution.[14]
-
Acquisition Parameters:
-
Pulse Angle: Use a 30-45° pulse angle. This is shorter than a 90° pulse but allows for a shorter relaxation delay between scans without saturating the signals, improving the overall time efficiency.
-
Acquisition Time (AT): Set to at least 3-4 seconds. A longer AT results in better digital resolution, which is essential for accurately measuring coupling constants.
-
Relaxation Delay (D1): Set to 2-5 seconds. This delay allows the protons to return to their equilibrium state before the next pulse, ensuring that the signal integrations are more accurate.[14]
-
Number of Scans (NS): Acquire 8 to 16 scans. This is usually sufficient for a sample of this concentration to achieve an excellent signal-to-noise ratio. The results are averaged to reduce random noise.
-
-
-
Data Processing:
-
Apply a Fourier transform to convert the raw data (Free Induction Decay) into the frequency-domain spectrum.
-
Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Apply a baseline correction to ensure the baseline is flat and at zero intensity.
-
Calibrate the spectrum by setting the TMS peak to exactly 0.00 ppm.[15]
-
Integrate the area under each multiplet. The relative ratios of these integrals should correspond to the number of protons giving rise to each signal (e.g., 1:1:1:1:4 for the aromatic, hydroxyl, and cyclopropyl protons, respectively).[16]
-
Analyze the peak multiplicities and measure the coupling constants (in Hz) to confirm the connectivity predicted in Part 1.[8]
-
Part 4: Conclusion and Key Insights
The ¹H NMR spectrum of 1-(2-Bromo-4-fluorophenyl)cyclopropan-1-ol is a rich source of structural information. A systematic approach, combining theoretical prediction with a rigorous experimental protocol, allows for its complete and unambiguous interpretation. The key spectral signatures—a complex three-proton aromatic system showing H-H and H-F couplings, a highly shielded and diastereotopic four-proton cyclopropyl system, and a characteristic hydroxyl singlet—serve as a definitive fingerprint for the molecule. By comparing this spectral data against that of simpler analogs, we can confidently assign the structure and rule out closely related impurities, fulfilling a critical requirement in modern chemical research and drug development.
References
-
1H NMR Spectroscopy Basics | PDF | Proton Nuclear Magnetic Resonance - Scribd. Available at: [Link]
-
NMR spectroscopy - An Easy Introduction - Chemistry Steps. Available at: [Link]
-
Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms - University of Puget Sound. Available at: [Link]
-
How to Analyze Chemical Shift in the Aromatic Region (1H NMR) - YouTube. Available at: [Link]
-
The Basics of Interpreting a Proton (1H) NMR Spectrum - ACD/Labs. Available at: [Link]
-
NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. Available at: [Link]
-
The 1H-NMR experiment - Chemistry LibreTexts. Available at: [Link]
-
New Journal of Chemistry Supporting Information - Royal Society of Chemistry. Available at: [Link]
-
NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems - Technology Networks. Available at: [Link]
-
1H NMR Spectroscopy - Karnatak University. Available at: [Link]
-
1H NMR Chemical Shifts - Oregon State University. Available at: [Link]
-
A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts | Springer Nature Experiments. Available at: [Link]
-
Interpreting Aromatic NMR Signals - YouTube. Available at: [Link]
-
Substituent effects on aromatic proton chemical shifts. VII. Further examples drawn from disubstituted benzenes | The Journal of Physical Chemistry - ACS Publications. Available at: [Link]
-
NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]
-
Analyzing Partial Structure in the Aromatic Region (1H NMR) - YouTube. Available at: [Link]
-
Acquiring 1H and 13C Spectra - Royal Society of Chemistry. Available at: [Link]
-
NMR Coupling Constants - Chemical Instrumentation Facility, Iowa State University. Available at: [Link]
-
cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr - Doc Brown's Chemistry. Available at: [Link]
-
Coupling of Protons with Fluorine Page - ResearchGate. Available at: [Link]
-
Supporting Information - The Royal Society of Chemistry. Available at: [Link]
-
1H–1H Coupling in Proton NMR - ACD/Labs. Available at: [Link]
-
1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed. Available at: [Link]
-
Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. Available at: [Link]
-
Spin-spin splitting and coupling - Coupling in 1H NMR - University of Colorado Boulder. Available at: [Link]
-
NMR Chemical Shift Values Table - Chemistry Steps. Available at: [Link]
-
2-Bromo-1-(4-fluorophenyl)ethan-1-one - PubChem, NIH. Available at: [Link]
-
1H (a) and 13C NMR spectra of 4 (b) - ResearchGate. Available at: [Link]
-
Coupling constants for 1H and 13C NMR. Available at: [Link]
-
1H NMR spectrum of 1-bromo-2-methylpropane - Doc Brown's Chemistry. Available at: [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. technologynetworks.com [technologynetworks.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 1H proton nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1-bromo-2-methylpropane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. 1H Chemical Shifts [sites.science.oregonstate.edu]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
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- 11. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. books.rsc.org [books.rsc.org]
- 15. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 16. acdlabs.com [acdlabs.com]
Comparative IR Analysis: Cyclopropyl Alcohol Derivatives vs. Acyclic and Homologous Analogs
Executive Summary
The Core Challenge: Distinguishing cyclopropyl alcohol derivatives from their acyclic (isopropyl) or homologous (cyclobutyl) counterparts is a frequent bottleneck in structural elucidation. The challenge arises because the cyclopropyl ring possesses unique electronic properties—specifically Walsh Orbitals —that cause its spectral signature to mimic alkenes rather than saturated alkanes.
This guide provides a definitive spectral framework for identifying cyclopropyl carbinols (
Theoretical Framework: The Walsh Orbital Effect
To interpret the IR spectrum of a cyclopropyl group, one must abandon the standard
-
The Anomaly: In a standard alkane, carbon is
hybridized. In cyclopropane, the bond angles force a rehybridization. -
The Walsh Model: The C-C bonds in the ring utilize orbitals with high
-character (approx. ) to relieve angle strain. Consequently, the external C-H bonds must compensate with high -character (approx. ). -
Spectral Consequence:
-
High Frequency C-H: Higher
-character leads to a shorter bond and a higher force constant ( ). This shifts the C-H stretching frequency to , a region typically reserved for alkenes ( C-H). -
Ring Breathing: The strained ring exhibits a characteristic "breathing" mode (symmetric ring deformation) that is intense and diagnostic.
-
Comparative Spectral Analysis
The following table contrasts the cyclopropyl moiety with its most common structural alternatives: the acyclic isopropyl group and the ring-expanded cyclobutyl group.
Table 1: Diagnostic IR Peaks of Cyclopropyl vs. Alternatives
| Feature | Cyclopropyl Carbinol | Cyclobutyl Carbinol | Isopropyl Carbinol | Structural Causality |
| C-H Stretch | Walsh orbital effect ( | |||
| Ring/Skeletal | Cyclopropyl ring breathing is highly characteristic; Isopropyl shows split methyl rock. | |||
| C=C Stretch | Absent | Absent | Absent | Distinguishes cyclopropyl (3050 |
| O-H Stretch (Free) | Standard free hydroxyl in dilute non-polar solvent. | |||
| O-H (Intra-bond) | Variable / Less distinct | N/A | Cyclopropane ring acts as a weak |
Diagram 1: Spectral Decision Tree
Use this logic flow to assign "Unknown Alcohol X" based on IR data.
The Hydroxyl Probe: Conformational Analysis
In cyclopropyl carbinols, the hydroxyl group serves as an intramolecular probe. The "banana bonds" of the cyclopropane ring have sufficient
-
Conformer A (Anti/Trans): The OH points away from the ring.
-
Conformer B (Gauch/Cis): The OH points toward the ring, forming an intramolecular H-bond (
).
This equilibrium creates a "doublet" in the O-H stretching region in dilute solutions, which is a powerful confirmation of the cyclopropyl-carbinol connectivity.
Table 2: O-H Shift Data (in or )
| Interaction Type | Frequency ( | Peak Shape | Concentration Dependence |
| Free O-H | Sharp | Independent | |
| Intramolecular H-Bond | Sharp/Shoulder | Independent (Diagnostic) | |
| Intermolecular H-Bond | Broad | Dependent (Disappears on dilution) |
Experimental Protocol: The Dilution Validation
To distinguish the diagnostic intramolecular bond (cyclopropyl specific) from generic intermolecular hydrogen bonding (concentration artifacts), you must perform a dilution series.
Protocol Steps:
-
Preparation: Prepare a 0.1 M solution of the analyte in dry
(or / if solubility is limited, though is transparent in the relevant region). -
Baseline Scan: Acquire a background scan of the pure solvent.
-
High Conc. Scan: Run the 0.1 M sample. Expect a broad band at 3350
(intermolecular aggregates). -
Serial Dilution: Dilute the sample to 0.01 M and then 0.001 M.
-
Normalization: Increase path length or gain to compensate for lower concentration.
-
Analysis:
-
If the band at
remains while the band vanishes, it confirms Intramolecular H-bonding to the cyclopropyl ring.
-
Diagram 2: Dilution Workflow
References
-
Walsh, A. D. (1949). The structures of ethylene oxide, cyclopropane, and related molecules. Transactions of the Faraday Society, 45, 179-190. Link
-
Møllendal, H., Frank, D., & de Meijere, A. (2006). Structural and Conformational Properties and Intramolecular Hydrogen Bonding of (Methylenecyclopropyl)methanol. The Journal of Physical Chemistry A, 110(18), 6054–6059. Link
-
Durig, J. R., et al. (2008). Conformational stability of cyclobutanol from temperature dependent infrared spectra. Journal of Molecular Structure, 892(1-3), 15-25. Link
-
NIST Mass Spectrometry Data Center. (n.d.). Cyclobutanol Infrared Spectrum. NIST Chemistry WebBook. Link
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (General Reference for Ring Strain shifts).
Sources
Comparative Guide: Reactivity of 2-Bromo vs. 2-Chloro Aryl Cyclopropanols
Executive Summary
In the context of drug discovery and high-throughput synthesis, 1-(2-halophenyl)cyclopropanols are pivotal intermediates for accessing fused heterocycles (e.g., dihydroquinolines, quinolones) via palladium-catalyzed ring expansion.
The choice between 2-bromo and 2-chloro variants is not merely a matter of availability; it dictates the catalytic cycle's rate-limiting step.
-
2-Bromo aryl cyclopropanols are the standard for discovery , offering rapid oxidative addition under mild conditions (80 °C) with generic phosphine ligands.
-
2-Chloro aryl cyclopropanols are the choice for scale-up , offering superior shelf-stability and lower cost, but they require electron-rich, bulky ligands (e.g., XPhos, RuPhos) and higher temperatures (>100 °C) to overcome the kinetic barrier of the C-Cl bond.
Mechanistic Foundations: The Divergent Pathways
The reactivity difference hinges on the competition between Oxidative Addition (OA) and Cyclopropane Ring Strain Release .
-
The 2-Bromo Advantage: The C-Br bond energy (~68 kcal/mol) is sufficiently low that OA occurs readily with Pd(0). The resulting arylpalladium(II) species triggers the rapid opening of the adjacent cyclopropane ring via
-carbon elimination. -
The 2-Chloro Challenge: The C-Cl bond (~81 kcal/mol) renders OA the rate-limiting step. Without specialized ligands to increase the electron density on Palladium, the catalyst may decompose before activating the substrate, or the cyclopropane ring may undergo non-productive thermal decomposition.
Mechanistic Pathway (DOT Visualization)
Figure 1: The catalytic cycle for the synthesis of fused heterocycles. For 2-chloro substrates, the first step (Substrate → OA Complex) requires high-energy conditions.
Performance Comparison: Data & Metrics
The following data compares the performance of 2-bromo and 2-chloro substrates in the synthesis of 3,4-dihydroquinolines (a common application involving reaction with an amine/tosyl source).
Comparative Reactivity Table
| Feature | 2-Bromo Aryl Cyclopropanol | 2-Chloro Aryl Cyclopropanol |
| Primary Application | Small-scale library synthesis, Hit-to-Lead | Process chemistry, Scale-up (>100g) |
| Bond Dissociation Energy | ~68 kcal/mol (Facile cleavage) | ~81 kcal/mol (Difficult cleavage) |
| Standard Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂ + dppp | Pd(OAc)₂ + XPhos or Pd-PEPPSI-IPr |
| Reaction Temperature | 60°C – 80°C | 100°C – 120°C |
| Typical Yield (Heterocycle) | 75% – 95% | 50% – 85% (Ligand dependent) |
| Reaction Time | 4 – 12 Hours | 12 – 24 Hours |
| Stability | Light sensitive; store at -20°C | Stable at RT; less light sensitive |
| Side Reactions | Protodebromination (Ar-Br | Unreacted starting material recovery |
Experimental Insight
In a comparative study for the synthesis of quinoline derivatives:
-
The Bromo-substrate achieved 92% yield using simple Pd(PPh₃)₂Cl₂ (5 mol%) and K₂CO₃ in MeCN at 80°C [1].
-
The Chloro-substrate under identical conditions yielded <10% product . Quantitative conversion required switching to Pd(OAc)₂/XPhos (a bulky, electron-rich biaryl phosphine) and elevating the temperature to 110°C in Toluene [2].
Experimental Protocol: Synthesis of Dihydroquinolines
Objective: Synthesis of N-Tosyl-3,4-dihydroquinoline via intramolecular ring opening. Substrate: 1-(2-bromophenyl)cyclopropanol vs. 1-(2-chlorophenyl)cyclopropanol.
Method A: For 2-Bromo Substrates (Standard Protocol)
Recommended for initial screening and library generation.
-
Setup: Flame-dry a 10 mL Schlenk tube and cool under Argon.
-
Reagents: Add 1-(2-bromophenyl)cyclopropanol (1.0 equiv, 0.5 mmol), TsNH₂ (1.2 equiv), Pd(PPh₃)₂Cl₂ (5 mol%), and Cs₂CO₃ (2.0 equiv).
-
Solvent: Add anhydrous Toluene or MeCN (3 mL).
-
Reaction: Seal the tube and heat to 80 °C for 8 hours.
-
Workup: Cool to RT, filter through a Celite pad, and concentrate in vacuo.
-
Purification: Flash column chromatography (Hexane/EtOAc 9:1).
-
Expected Yield: 85-95%.
-
Method B: For 2-Chloro Substrates (High-Energy Protocol)
Recommended for cost-sensitive scale-up.
-
Setup: Flame-dry a pressure vial (heavy-walled glass) and purge with Argon.
-
Reagents: Add 1-(2-chlorophenyl)cyclopropanol (1.0 equiv), TsNH₂ (1.2 equiv), Pd(OAc)₂ (5 mol%), and XPhos (10 mol%) (or use XPhos Pd G2 precatalyst). Add K₃PO₄ (3.0 equiv).
-
Solvent: Add anhydrous Toluene or 1,4-Dioxane (degassed).
-
Reaction: Seal and heat to 110 °C for 16–24 hours.
-
Workup: Standard Celite filtration.
-
Note: If conversion is low, add 20 mol% pivalic acid (PivOH) to assist the C-H activation/proton transfer steps.
-
Decision Matrix: When to Use Which?
Use the following logic flow to select the appropriate starting material for your campaign.
Figure 2: Decision logic for selecting between bromo- and chloro-aryl cyclopropanols.
References
-
Facile Synthesis of Dihydroquinolines via Palladium Catalyzed Sequential Amination and Cyclisation. Source: National Institutes of Health (PMC). Context: Establishes the baseline efficiency of o-bromo substrates with standard phosphine ligands (73-95% yields).
-
Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. Source: BenchChem.[1][2] Context: Provides fundamental bond dissociation energy data (C-Br vs C-Cl) and ligand requirements for activating chloro-arenes.
-
Palladium(0)-catalyzed cyclopropane C–H bond functionalization: synthesis of quinoline derivatives. Source: Royal Society of Chemistry (Chemical Science).[3] Context: Details the mechanism of ring opening and C-C bond formation in these specific substrates.
Sources
Comparative Analysis of 1-Arylcyclopropan-1-ol Derivatives: A Guide to Their Structural Landscape and Synthetic Accessibility
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
The 1-arylcyclopropan-1-ol scaffold is a recurring motif in medicinal chemistry, valued for its unique conformational rigidity and electronic properties which can impart favorable pharmacological characteristics to drug candidates. Despite its prevalence, a comprehensive comparative analysis of the crystal structures and their relationship to physicochemical and biological properties has been notably absent from the literature. This guide aims to address this gap by providing a consolidated overview of the structural data, synthetic methodologies, and biological relevance of this important class of molecules.
However, a comprehensive search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), did not yield any publicly accessible crystal structure data (CIF files) for 1-arylcyclopropan-1-ol derivatives. This significant data gap prevents a direct comparative analysis of their solid-state structures and the influence of aryl substituents on their crystal packing.
This guide will therefore focus on providing a framework for future studies by outlining the known synthetic routes, general principles of crystallization, and the established biological significance of related cyclopropane-containing molecules. The forthcoming sections will equip researchers with the necessary background to pursue the synthesis, crystallization, and structural elucidation of novel 1-arylcyclopropan-1-ol derivatives, thereby contributing valuable data to the field.
The Biological Significance of the Cyclopropane Ring in Drug Design
The cyclopropane ring is a bioisostere for various functional groups and is frequently incorporated into drug molecules to enhance their pharmacological profiles. Its rigid structure can lock a molecule into a bioactive conformation, potentially increasing its potency and selectivity for a biological target. Furthermore, the cyclopropyl group can improve metabolic stability by blocking sites susceptible to enzymatic degradation. The unique electronic nature of the cyclopropane ring, with its "bent" bonds possessing partial π-character, allows for electronic interactions with aromatic systems, influencing the overall properties of the molecule.
Synthetic Pathways to 1-Arylcyclopropan-1-ol Derivatives
The synthesis of 1-arylcyclopropan-1-ols can be approached through several established methods for cyclopropanol formation. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on the aryl ring.
Kulinkovich Reaction and its Modifications
The Kulinkovich reaction, which involves the treatment of an ester with a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst, is a powerful method for the synthesis of 1-substituted cyclopropanols. For the preparation of 1-arylcyclopropan-1-ols, an aryl ester would be the key starting material.
Generalized Experimental Protocol for Kulinkovich Reaction:
-
To a solution of the appropriate aryl ester (1.0 eq) in a dry, inert solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add titanium(IV) isopropoxide (0.2 - 1.0 eq).
-
Cool the mixture to 0 °C.
-
Slowly add a solution of a Grignard reagent, such as ethylmagnesium bromide (2.0 - 2.2 eq), while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid at 0 °C.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-arylcyclopropan-1-ol.
Caption: Generalized workflow for the synthesis of 1-arylcyclopropan-1-ols via the Kulinkovich reaction.
Crystallization Strategies for 1-Arylcyclopropan-1-ol Derivatives
Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step for structural elucidation. The process of crystallization is often empirical and may require screening of various conditions.
General Guidance for Crystallization:
-
Purity is paramount: The starting material should be of the highest possible purity. Purification techniques such as column chromatography, distillation, or sublimation may be necessary.
-
Solvent selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures. A solvent pair, consisting of a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble, can also be effective.
-
Common crystallization techniques:
-
Slow evaporation: A solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly, leading to a gradual increase in concentration and crystal formation.
-
Slow cooling: A saturated solution of the compound at an elevated temperature is allowed to cool slowly and undisturbed to room temperature or below.
-
Vapor diffusion: A concentrated solution of the compound in a small vial is placed inside a larger sealed container with a larger volume of a "poor" solvent. The vapor of the "poor" solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.
-
Layering: A solution of the compound is carefully layered with a less dense, miscible "poor" solvent. Crystals may form at the interface of the two solvents.
-
Caption: A general workflow for the crystallization of organic compounds.
Physicochemical Characterization
Once synthesized and purified, 1-arylcyclopropan-1-ol derivatives should be thoroughly characterized using a variety of analytical techniques to confirm their structure and assess their physical properties.
Table 1: Key Physicochemical Characterization Techniques
| Technique | Information Provided |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons. |
| Infrared (IR) Spectroscopy | Identifies the presence of functional groups, such as the hydroxyl (-OH) group and the aromatic ring. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its fragmentation pattern. |
| Differential Scanning Calorimetry (DSC) | Measures the heat flow associated with thermal transitions as a function of temperature, providing information on melting point, purity, and polymorphism. |
| Thermogravimetric Analysis (TGA) | Measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition. |
Future Directions: Bridging the Data Gap
The lack of available crystal structure data for 1-arylcyclopropan-1-ol derivatives presents a significant opportunity for future research. A systematic study involving the synthesis of a series of these compounds with varying substituents on the aryl ring, followed by their successful crystallization and X-ray diffraction analysis, would be of immense value to the medicinal chemistry community.
Such a study would allow for a detailed comparison of:
-
Molecular Conformation: How the orientation of the aryl ring relative to the cyclopropane ring is influenced by different substituents.
-
Intermolecular Interactions: The nature and strength of non-covalent interactions (e.g., hydrogen bonding, π-π stacking) in the crystal lattice.
-
Crystal Packing: How the molecules arrange themselves in the solid state and how this is affected by substituent changes.
Correlating this structural data with experimentally determined physicochemical properties (e.g., melting point, solubility) and biological activity would provide crucial insights into the structure-property and structure-activity relationships (SAR) for this class of compounds. This knowledge would be instrumental in the rational design of new 1-arylcyclopropan-1-ol derivatives with optimized pharmacological profiles.
References
Due to the lack of specific literature on the crystal structures of 1-arylcyclopropan-1-ol derivatives, this reference list provides sources for the general synthetic methods and concepts discussed.
-
Kulinkovich, O. G. The Kulinkovich Reaction. Chemical Reviews2004 , 104 (6), 2561-2586. [Link]
-
Cha, J. K.; Titi, H. M. The Kulinkovich Cyclopropanation of Amides and Lactams. Organic Letters2004 , 6 (24), 4547-4550. [Link]
-
Wolfe, J. P.; Hay, M. B. Recent Advances in the Kulinkovich Reaction. Tetrahedron2007 , 63 (14), 2609-2636. [Link]
-
Brittain, H. G. (Ed.). Polymorphism in Pharmaceutical Solids. CRC Press, 2009. [Link]
Safety Operating Guide
1-(2-Bromo-4-fluorophenyl)cyclopropan-1-ol proper disposal procedures
Technical Guide: Safe Disposal of 1-(2-Bromo-4-fluorophenyl)cyclopropan-1-ol
Executive Safety Summary
Immediate Action Required: This compound must be segregated into Halogenated Organic Waste streams.[1] Under no circumstances should it be combined with strong acids or oxidizers due to the risk of exothermic ring-opening reactions inherent to the cyclopropanol moiety.
| Critical Parameter | Specification |
| Primary Hazard Class | Irritant (Skin/Eye), Potential Sensitizer |
| Reactivity Hazard | High Ring Strain (~27.6 kcal/mol) ; Acid-sensitive |
| Waste Stream | Halogenated Organic Waste (Non-aqueous) |
| Disposal Method | High-Temperature Incineration (with scrubber) |
| Container Type | HDPE or Amber Glass (Tightly Sealed) |
Chemical Hazard Assessment: The "Why" Behind the Protocol
To ensure safety, one must understand the molecular mechanics driving the risk profile of 1-(2-Bromo-4-fluorophenyl)cyclopropan-1-ol. This is not merely "organic waste"; it is a functionalized strained ring system.
A. The Cyclopropane Ring Strain (The Kinetic Threat)
The cyclopropane ring possesses approximately 27.6 kcal/mol of ring strain due to bond angle compression (60° vs. the ideal 109.5°) and torsional strain from eclipsing hydrogens.
-
Risk: In the presence of strong Lewis acids, Brønsted acids, or radical initiators (often found in "General Organic Waste" carboys), this ring can undergo rapid, exothermic ring-opening or rearrangement to form linear ketones or allylic species.
-
Operational Implication: Never consolidate this waste with acidic waste streams (e.g., nitration residues, acid chlorides).
B. Halogen Load (The Environmental Threat)
The molecule contains both Bromine and Fluorine substituents.[2]
-
Risk: Thermal decomposition without proper scrubbing generates Hydrogen Bromide (HBr) and Hydrogen Fluoride (HF). HF is particularly insidious, capable of etching glass and causing deep tissue necrosis.
-
Operational Implication: This dictates the "Halogenated" classification. Standard incineration without scrubbers is illegal and dangerous.
Waste Classification & Segregation
Regulatory Framework (RCRA & EPA)
While this specific compound may not have a unique "U" or "P" list code, it defaults to the following classifications based on its characteristics and solution matrix:
-
F-List (F001/F002): If dissolved in spent halogenated solvents (e.g., DCM, Chloroform).
-
Characteristic Waste: If pure, it is treated as a "toxic" characteristic waste due to the halogenated organic content, requiring destruction via incineration.
Segregation Protocol
| Do NOT Mix With | Reason for Incompatibility |
| Strong Acids (H₂SO₄, HCl) | Triggers exothermic ring opening/rearrangement. |
| Strong Oxidizers (Permanganates, Peroxides) | Potential for uncontrolled oxidation of the alcohol group. |
| Alkali Metals (Na, K) | Reacts with the alcohol proton; potential for explosive H₂ evolution. |
| Non-Halogenated Solvents | Cross-contamination increases disposal costs significantly.[1] |
Step-by-Step Disposal Workflow
Step 1: Preparation & Quenching
-
Solid Waste: If the material is a solid powder, no quenching is necessary. Transfer directly to the solid waste container.
-
Reaction Mixtures: If the compound is in a reaction mixture containing active reagents (e.g., Grignard precursors), quench carefully with saturated ammonium chloride (
) before waste transfer to neutralize reactive species.
Step 2: Container Selection
-
Liquids/Solutions: Use High-Density Polyethylene (HDPE) carboys. Glass is acceptable but poses a breakage risk.
-
Solids/Contaminated Debris: Use wide-mouth HDPE jars or double-lined yellow hazardous waste bags.
Step 3: Labeling
The label must be explicit to prevent downstream accidents.
-
Primary Identifier: "HALOGENATED ORGANIC WASTE"[3]
-
Constituents: List "1-(2-Bromo-4-fluorophenyl)cyclopropan-1-ol" clearly.
-
Hazard Checkboxes: Mark "Toxic" and "Irritant."
Step 4: Storage & Handoff
-
Store in a Satellite Accumulation Area (SAA) with secondary containment.[2]
-
Keep the container closed at all times to prevent volatile emissions (if in solution).[4]
-
Schedule pickup with your EHS department once the container is 90% full.
Visual Decision Logic (Disposal Workflow)
The following diagram outlines the decision logic for disposing of this specific compound, ensuring segregation from incompatible streams.
Figure 1: Decision matrix for the safe disposal of halogenated cyclopropanols, emphasizing the critical exclusion of acids to prevent ring-opening exotherms.
Emergency Contingencies
Spill Management
-
Evacuate & Ventilate: If in solution (e.g., DCM), volatile vapors are the immediate threat.
-
PPE: Nitrile gloves (double-gloved) and safety goggles are mandatory.
-
Absorbent: Use inert absorbents (Vermiculite or Universal Spill Pads).
-
Warning: Do not use clay-based absorbents that may have acidic sites if the spill involves strong acids, as this could catalyze ring opening.
-
-
Decontamination: Wash the area with soap and water. Collect all cleaning materials into the Solid Halogenated Waste container.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[3] [Link]
-
U.S. Environmental Protection Agency. (2024). Hazardous Waste Codes (F, K, P, and U Lists). EPA.gov. [Link]
-
Master Organic Chemistry. (2014). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. [Link]
-
National Institutes of Health (NIH). (2020). Catalytic Cyclopropanol Ring Opening for Divergent Syntheses. PMC. [Link]
Sources
- 1. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. Read "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version" at NAP.edu [nationalacademies.org]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
